molecular formula C7H7NO4 B189056 Methyl 2,6-dihydroxyisonicotinate CAS No. 56055-56-2

Methyl 2,6-dihydroxyisonicotinate

Cat. No.: B189056
CAS No.: 56055-56-2
M. Wt: 169.13 g/mol
InChI Key: HJFDMOWDNPEPQH-UHFFFAOYSA-N
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Description

Methyl 2,6-dihydroxyisonicotinate is a chemical compound with the molecular formula C7H7NO4. It belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. This structure features a pyridine ring substituted with two hydroxyl groups at the 2 and 6 positions and a methyl ester functional group. Compounds with the pyridine core, such as various isonicotinate esters and dihydroxy derivatives, are frequently employed in scientific research as key intermediates in organic synthesis and pharmaceutical development . They serve as building blocks for the preparation of more complex molecules, including potential ligands for biological targets and agents in material science. As a multifunctional scaffold, it offers several reactive sites for further chemical modification, making it a valuable reagent for medicinal chemistry projects and drug discovery efforts. The presence of hydroxyl groups allows for etherification or protection/deprotection strategies, while the ester group can be hydrolyzed to the corresponding acid or transformed into other functional groups. This product is intended for research and development purposes in a laboratory setting. This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-6-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7(11)4-2-5(9)8-6(10)3-4/h2-3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFDMOWDNPEPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429076
Record name methyl 2,6-dihydroxyisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56055-56-2
Record name methyl 2,6-dihydroxyisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 2,6-dihydroxyisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathway for methyl 2,6-dihydroxyisonicotinate, a valuable heterocyclic compound for research and development in medicinal chemistry and materials science. This document details the synthetic route, experimental protocols, and relevant quantitative data, presented in a format tailored for scientific professionals.

Introduction

This compound, also known as methyl citrazinate, is a derivative of citrazinic acid (2,6-dihydroxyisonicotinic acid). Its structure, featuring a pyridine ring with hydroxyl and methyl ester functionalities, makes it a versatile building block in organic synthesis. The presence of multiple reactive sites allows for further functionalization, leading to a wide array of novel compounds with potential biological activities or material properties. This guide focuses on the most common and practical approach for its synthesis: the direct esterification of citrazinic acid.

Core Synthesis Pathway

The most straightforward and widely adopted method for the synthesis of this compound is the Fischer-Speier esterification of commercially available citrazinic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.

The overall transformation is depicted below:

G cluster_0 Optional: Citrazinic Acid Synthesis cluster_1 Esterification Citric Acid Citric Acid Citrazinic Acid Citrazinic Acid Citric Acid->Citrazinic Acid  Ammonia, Heat   Citrazinic Acid_2 Citrazinic Acid This compound This compound Citrazinic Acid_2->this compound  Methanol, H+ catalyst, Reflux  

Figure 1: Overall synthesis pathway from citric acid to this compound.

While citrazinic acid is readily available, it can also be synthesized from citric acid and ammonia, providing a completely synthetic route to the target molecule.[1] The core of this guide, however, focuses on the esterification step.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via Fischer esterification.

Materials and Reagents
Reagent/MaterialGradeSupplier
Citrazinic Acid (2,6-dihydroxyisonicotinic acid)≥98%Commercially Available
MethanolAnhydrousCommercially Available
Sulfuric Acid (H₂SO₄)Concentrated (98%)Commercially Available
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Ethyl AcetateReagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Synthesis Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add citrazinic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask to suspend the citrazinic acid. The volume of methanol should be sufficient to ensure effective stirring.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain the reflux for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Mechanistic Insight: Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.

G Carboxylic_Acid R-COOH Protonated_Carbonyl R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HCH₃) Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Protonated_Ester R-CO(O⁺HCH₃) Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOCH₃ Protonated_Ester->Ester - H⁺

Figure 2: Simplified mechanism of Fischer esterification.

Quantitative Data

Precise yield and reaction condition data for the synthesis of this compound is not extensively reported in publicly available literature. However, based on analogous Fischer esterification reactions, the following table provides expected ranges for key parameters.

ParameterValueReference
Yield 60-90%[2][3]
Reaction Time 4 - 24 hours[3]
Reaction Temperature Reflux temperature of Methanol (approx. 65 °C)[3]
Molar Ratio (Methanol:Acid) > 10:1 (Methanol as solvent)[3]
Catalyst Loading (H₂SO₄) 0.1 - 0.2 equivalents[3]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the synthesis and purification of this compound.

G Start Start Reaction_Setup Combine Citrazinic Acid, Methanol, and H₂SO₄ Start->Reaction_Setup End End Reflux Heat to Reflux (4-24h) Reaction_Setup->Reflux Monitoring Monitor Reaction (TLC/HPLC) Reflux->Monitoring Monitoring->Reflux Incomplete Workup Quench, Extract, and Dry Monitoring->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Characterization Analyze Product (NMR, MS, etc.) Purification->Characterization Characterization->End

Figure 3: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is readily achievable through the Fischer esterification of citrazinic acid. This method is robust, scalable, and utilizes common laboratory reagents and techniques. The resulting product is a valuable intermediate for the development of novel compounds in various fields of chemical research. This guide provides a comprehensive framework for researchers to successfully synthesize and purify this target molecule.

References

a new method for synthesizing 6-methyl nicotine using methyl 6-methylnicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel and efficient five-step method for the synthesis of 6-methylnicotine, a synthetic analog of nicotine. The synthesis commences with the readily available starting materials, methyl 6-methylnicotinate and γ-butyrolactone. This method, outlined in recent patent literature, provides a strategic advantage by ensuring the specific methylation at the 6-position of the pyridine ring, thus avoiding the formation of other positional isomers that are often challenging to separate.[1][2] The overall process is reported to produce 6-methylnicotine with a purity of not less than 98% and an overall yield of at least 40%.[1][2]

This guide provides detailed experimental protocols for each synthetic step, a comprehensive summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow to aid researchers in the replication and potential optimization of this method.

Overall Synthetic Pathway

The synthesis of 6-methylnicotine from methyl 6-methylnicotinate is achieved through a sequence of five key chemical transformations:

  • Ester Condensation (Claisen Condensation): Reaction of methyl 6-methylnicotinate with γ-butyrolactone to form a β-keto lactone intermediate.

  • Ring Opening and Decarboxylation: Hydrolysis and subsequent decarboxylation of the intermediate to yield a γ-ketoester.

  • Reduction: Reduction of the ketone functionality to a secondary alcohol, resulting in a diol.

  • Halogenation: Conversion of the diol to a dihalide, preparing the molecule for cyclization.

  • Amination and Ring Closure: Intramolecular cyclization with methylamine to form the pyrrolidine ring of 6-methylnicotine.

Synthetic_Pathway Methyl 6-Methylnicotinate Methyl 6-Methylnicotinate Intermediate_I β-Keto Lactone Methyl 6-Methylnicotinate->Intermediate_I 1. Ester Condensation γ-Butyrolactone γ-Butyrolactone γ-Butyrolactone->Intermediate_I Intermediate_II γ-Ketoester Intermediate_I->Intermediate_II 2. Ring Opening Intermediate_III Diol Intermediate_II->Intermediate_III 3. Reduction Intermediate_IV Dihalide Intermediate_III->Intermediate_IV 4. Halogenation 6-Methylnicotine 6-Methylnicotine Intermediate_IV->6-Methylnicotine 5. Amination & Ring Closure

Figure 1: Overall synthetic pathway for 6-methylnicotine.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 6-methylnicotine.

Table 1: Summary of Reaction Steps and Estimated Yields

StepReaction TypeStarting MaterialsKey ReagentsProductEstimated Yield (%)
1Ester CondensationMethyl 6-methylnicotinate, γ-ButyrolactoneNaH or Sodium tert-butoxide3-Oxo-3-(6-methylpyridin-3-yl)tetrahydrofuran-2-carboxylate (Intermediate I)85-95
2Ring OpeningIntermediate IHCl, 1,4-DioxaneMethyl 4-(6-methylpyridin-3-yl)-4-oxobutanoate (Intermediate II)80-90
3ReductionIntermediate IISodium Borohydride4-(6-Methylpyridin-3-yl)butane-1,4-diol (Intermediate III)90-98
4HalogenationIntermediate IIISOCl₂ or PPh₃/CBr₄2-(4,4-Dihalobutyl)-6-methylpyridine (Intermediate IV)40-80
5Amination & Ring ClosureIntermediate IVMethylamine6-Methylnicotine70-85
Overall - - - 6-Methylnicotine ≥40

Note: Step-wise yields are estimates based on typical yields for analogous reactions found in the chemical literature, as specific intermediate yields were not provided in the primary source material. The overall yield is reported in the source patent.

Table 2: Characterization Data for 6-Methylnicotine

PropertyValue
Molecular FormulaC₁₁H₁₆N₂
Molecular Weight176.26 g/mol
Purity≥ 98%
Mass Spectrometry (LCMS)[M+H]⁺ = 177.1386 m/z
AppearanceNot specified in source

Experimental Protocols

The following protocols are based on the procedures described in patent CN114437031A.[1][2]

Experimental_Workflow cluster_step1 Step 1: Ester Condensation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Reduction cluster_step4 Step 4: Halogenation cluster_step5 Step 5: Amination & Ring Closure s1_reagents Dissolve γ-butyrolactone in DMF Cool to 0°C s1_base Add NaH in portions Stir for 30 min s1_reagents->s1_base s1_ester Add Methyl 6-methylnicotinate React at RT for 5h s1_base->s1_ester s1_tlc Monitor by TLC s1_ester->s1_tlc s2_acid Add dilute HCl to Intermediate I Add concentrated HCl and 1,4-dioxane s1_tlc->s2_acid Intermediate I s2_heat Heat to 95°C for 5h s2_acid->s2_heat s2_workup Cool to RT, adjust pH to 9 with NaOH Extract and concentrate s2_heat->s2_workup s3_dissolve Dissolve Intermediate II in Methanol s2_workup->s3_dissolve Intermediate II s3_reduce Add Sodium Borohydride React at -10°C for 2h s3_dissolve->s3_reduce s3_quench Quench with water Extract and concentrate s3_reduce->s3_quench s4_dissolve Dissolve Intermediate III in solvent s3_quench->s4_dissolve Intermediate III s4_halogenate Add halogenating agent (e.g., SOCl₂) Heat to 50-60°C for 1-2h s4_dissolve->s4_halogenate s4_concentrate Concentrate to dryness s4_halogenate->s4_concentrate s5_dissolve Dissolve Intermediate IV in solvent s4_concentrate->s5_dissolve Intermediate IV s5_aminate Add Methylamine solution React at specified temperature and time s5_dissolve->s5_aminate s5_purify Purify by distillation s5_aminate->s5_purify Final Product: 6-Methylnicotine Final Product: 6-Methylnicotine s5_purify->Final Product: 6-Methylnicotine

Figure 2: Detailed experimental workflow for the synthesis of 6-methylnicotine.
Step 1: Ester Condensation of Methyl 6-methylnicotinate and γ-Butyrolactone

  • Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve γ-butyrolactone (9.3 mmol, 800 mg) in 150 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. Stir for 10 minutes.

  • Base Addition: Add sodium hydride (NaH, 9.9 mmol, 240 mg of a 60% dispersion in mineral oil) in portions to the cooled solution. Stir the mixture for 30 minutes at 0°C.

  • Addition of Ester: Add methyl 6-methylnicotinate (6.6 mmol, 1.0 g) to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture containing Intermediate I is carried forward to the next step.

Alternative conditions: Tetrahydrofuran (THF) can be used as the solvent, and sodium tert-butoxide can be used as the base.[2]

Step 2: Ring Opening and Decarboxylation
  • Acidification: To the reaction mixture from Step 1 containing Intermediate I, carefully add a small amount of 5% (w/w) dilute hydrochloric acid until gas evolution ceases.

  • Hydrolysis: Add 20 mL of concentrated hydrochloric acid and 20 mL of 1,4-dioxane.

  • Heating: Heat the mixture to 95°C and maintain this temperature for 5 hours.

  • Monitoring: Monitor the complete consumption of Intermediate I by TLC.

  • Work-up: Cool the reaction mixture to room temperature. In an ice bath, adjust the pH to 9 by the slow addition of a 50% sodium hydroxide solution.

  • Extraction and Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate II.

Step 3: Reduction of the Ketone
  • Dissolution: Dissolve Intermediate II in 20 mL of methanol.

  • Reduction: Cool the solution to -10°C. Add sodium borohydride (250 mg) in portions.

  • Reaction: Stir the reaction mixture at -10°C for 2 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction and Isolation: Extract the product with an organic solvent, combine the organic layers, dry, and concentrate to yield Intermediate III.

Step 4: Halogenation of the Diol
  • Dissolution: Dissolve Intermediate III in a suitable solvent (e.g., dichloromethane).

  • Halogenation: Add a halogenating agent. For chlorination, thionyl chloride (SOCl₂) is used. For bromination, a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) (Appel reaction) can be employed.

  • Reaction Conditions: Heat the reaction mixture to 50-60°C for 1-2 hours.

  • Isolation: After the reaction is complete, concentrate the solution to dryness to obtain the crude Intermediate IV.

Step 5: Amination and Ring Closure to form 6-Methylnicotine
  • Dissolution: Dissolve the crude Intermediate IV in a suitable solvent (e.g., methanol).

  • Amination: Add an aqueous solution of methylamine.

  • Cyclization: The reaction conditions (temperature and time) for this step are not specified in detail in the source but would typically involve stirring at room temperature or gentle heating to facilitate the intramolecular nucleophilic substitution.

  • Purification: After the reaction is complete, the final product, 6-methylnicotine, is purified by distillation under reduced pressure.

This detailed guide provides a comprehensive overview of a novel synthetic method for 6-methylnicotine. The provided protocols, data, and visualizations are intended to be a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis. Further optimization of each step may be possible to improve yields and streamline the process.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2,6-dihydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,6-dihydroxyisonicotinate, also known as methyl citrazinate, is a pyridinecarboxylate derivative. This document provides a comprehensive overview of its chemical properties, drawing from available data. Due to the limited publicly accessible experimental data for this specific compound, information regarding its parent compound, 2,6-dihydroxyisonicotinic acid (citrazinic acid), is included to provide context for its expected chemical behavior. This guide also outlines a plausible synthetic route and discusses the current landscape of available characterization data.

Chemical Identity and Physical Properties

Table 1: Core Chemical Identifiers

IdentifierValue
Chemical Name This compound
Synonyms Methyl citrazinate, Methyl 2,6-dihydroxypyridine-4-carboxylate
CAS Number 56055-56-2
Molecular Formula C₇H₇NO₄
Molecular Weight 169.14 g/mol

Source: Synchem, BLD Pharm, MCE

Table 2: Predicted and Known Physical Properties

PropertyValueData Source
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be sparingly soluble in water and common organic solvents; likely soluble in alkaline solutions.Inferred from Citrazinic Acid
pKa Data not available-

The parent compound, 2,6-dihydroxyisonicotinic acid (citrazinic acid), is a yellow solid with a melting point that exceeds 300 °C, indicating high thermal stability. It is sparingly soluble in water and ethanol but dissolves in alkaline solutions. It is anticipated that the methyl ester will exhibit lower water solubility due to the masking of the carboxylic acid group.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a standard Fischer esterification of its parent compound, 2,6-dihydroxyisonicotinic acid (citrazinic acid), is the most probable and direct synthetic route.

Proposed Experimental Protocol: Fischer Esterification of 2,6-Dihydroxyisonicotinic Acid

Objective: To synthesize this compound via acid-catalyzed esterification of 2,6-dihydroxyisonicotinic acid.

Materials:

  • 2,6-dihydroxyisonicotinic acid (Citrazinic acid)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 2,6-dihydroxyisonicotinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

G cluster_synthesis Proposed Synthesis of this compound Citrazinic Acid Citrazinic Acid Reaction Reaction Citrazinic Acid->Reaction Substrate Methanol Methanol Methanol->Reaction Reagent Crude Product Crude Product Reaction->Crude Product H2SO4 (cat.), Reflux Purification Purification Crude Product->Purification Workup & Neutralization Final Product This compound Purification->Final Product Recrystallization/Chromatography

Proposed synthetic workflow for this compound.

Spectral and Characterization Data

As of the date of this document, publicly accessible, experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound is not available. Researchers are advised to perform their own analytical characterization upon synthesis. For reference, the predicted spectral characteristics based on the functional groups present are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃), signals for the two aromatic protons on the pyridine ring, and broad signals for the two hydroxyl protons (-OH). The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing ester group.

  • ¹³C NMR: Carbon signals for the methyl ester group (both the carbonyl and the methoxy carbon), as well as signals for the carbons of the pyridine ring, are expected. The carbons bearing the hydroxyl groups would be significantly shifted upfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C=O stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C-O stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and hydroxyl groups.

  • Aromatic C=C and C=N stretches: Absorptions in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (169.14 g/mol ). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature or public databases regarding the biological activity of this compound or its involvement in any signaling pathways. Its structural similarity to other pyridine-based compounds suggests potential for biological activity, but this remains to be experimentally determined.

Conclusion

This compound is a known chemical entity with established basic identifiers. However, a significant gap exists in the public domain regarding its detailed chemical and physical properties, spectral characterization, and biological activity. The information provided in this guide on its parent compound, citrazinic acid, and a proposed synthetic route serves as a foundational resource for researchers interested in exploring the properties and potential applications of this compound. Further experimental investigation is necessary to fully characterize this compound and to ascertain its potential utility in drug development and other scientific fields.

The Untapped Potential of Methyl 2,6-dihydroxyisonicotinate: A Prospective Whitepaper for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: In the landscape of medicinal chemistry, the exploration of novel scaffolds is paramount to the discovery of new therapeutic agents. This whitepaper delves into the prospective applications of Methyl 2,6-dihydroxyisonicotinate, a compound with a paucity of direct published research but significant potential inferred from its structural analogs. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of the latent opportunities this molecule presents. By examining the established biological activities of related substituted isonicotinic acid derivatives, we extrapolate potential therapeutic avenues and lay a roadmap for future investigation.

Introduction: The Isonicotinate Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its nitrogen atom's ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it a versatile core for interacting with a wide array of biological targets. Isonicotinic acid and its esters, characterized by a carboxylic acid or ester at the 4-position, have been investigated for a range of bioactivities. The substitution pattern on the pyridine ring is a critical determinant of a molecule's pharmacological profile. This whitepaper focuses on the untapped potential of a specific derivative, this compound, by drawing parallels with its more extensively studied analogs.

Extrapolated Potential Based on Structural Analogs

Anti-inflammatory and Analgesic Properties

Derivatives of pyridazinone, which share a heterocyclic nature with the isonicotinate core, have been explored for their anti-inflammatory and analgesic effects. For instance, a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates were synthesized and evaluated, with some compounds showing significant anti-inflammatory activity in carrageenan-induced paw edema models and analgesic effects in phenylbenzoquinone-induced writhing tests.[1] The dihydroxy substitutions on the isonicotinate ring could potentially modulate cyclooxygenase (COX) enzymes or other inflammatory mediators.

Anticonvulsant Activity

The central nervous system is another promising area for isonicotinate derivatives. Research into 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one acetamides, which bear some structural resemblance to substituted pyridines, has revealed anticonvulsant properties.[2][3] These compounds were effective in both pentylenetetrazole- and maximal electroshock-induced seizure models.[2][3] The electronic properties conferred by the dihydroxy groups of this compound could influence its ability to cross the blood-brain barrier and interact with CNS targets.

Anticancer Potential

Several pyridine-containing compounds have been investigated as anticancer agents. For example, 2- and 6-methyl-1,4-naphthoquinone derivatives have been synthesized as potential bioreductive alkylating agents, showing activity against Sarcoma 180 ascites cells.[4] The quinone moiety is a key feature in these compounds; however, the substitution pattern on the heterocyclic ring is also crucial for activity. The dihydroxy groups of this compound could potentially chelate metals or interact with key residues in the active sites of metalloenzymes involved in cancer progression.

Enzyme Inhibition

The core structure of this compound makes it a candidate for enzyme inhibition. The hydroxyl groups could act as hydrogen bond donors and acceptors, while the pyridine ring can engage in pi-stacking interactions. This is a common theme in the inhibition of enzymes such as monoamine oxidase and cholinesterase, where various heterocyclic inhibitors have been developed.[5] The specific substitution pattern of this compound would dictate its selectivity and potency against different enzyme targets.

Proposed Synthetic Routes

The synthesis of this compound is not explicitly described in the available literature. However, general methods for the synthesis of substituted methyl pyridinecarboxylates provide a likely starting point. A plausible synthetic strategy could involve the following conceptual steps, adapted from methodologies for related compounds.[6]

G A Starting Material: 2,6-diaminopyridine B Diazotization & Hydrolysis A->B NaNO2, H2SO4, H2O C 2,6-dihydroxypyridine B->C D Carboxylation at C4 C->D Kolbe-Schmitt or similar reaction E 2,6-dihydroxyisonicotinic acid D->E F Esterification E->F Methanol, Acid catalyst G Target Compound: This compound F->G

Figure 1: A proposed synthetic workflow for this compound.

Hypothetical Biological Screening Workflow

To explore the medicinal chemistry potential of this compound, a systematic screening cascade is proposed. This workflow would enable the efficient evaluation of its biological activities across various therapeutic areas.

G cluster_0 Initial Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Lead Optimization A Compound Synthesis & Purification B In vitro Cytotoxicity Assay (e.g., MTT on various cell lines) A->B C Primary Enzyme Inhibition Assays (e.g., COX-1/2, MAO-A/B) A->C D Cell-based Assays for Inflammatory Markers (e.g., NO, PGE2) B->D C->D F In vivo Anticonvulsant Models (e.g., PTZ, MES) C->F G Kinase Profiling C->G E In vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) D->E H Structure-Activity Relationship (SAR) Studies E->H F->H G->H I ADME/Tox Profiling H->I

Figure 2: A proposed experimental workflow for biological evaluation.

Potential Signaling Pathway Interactions

Based on the activities of its analogs, this compound could potentially modulate key signaling pathways involved in inflammation and cancer. For instance, its anti-inflammatory effects might be mediated through the inhibition of the NF-κB signaling pathway.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Compound This compound Compound->IKK Inhibition? DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) DNA->Genes transcription

Figure 3: A hypothetical modulation of the NF-κB signaling pathway.

Quantitative Data from Analog Studies

To provide a framework for future quantitative analysis of this compound, the following table summarizes data from a study on analogous pyridazinone derivatives with anti-inflammatory activity.

Compound IDStructure (R-group on Pyridazinone)Anti-inflammatory Activity (% inhibition of edema)Analgesic Activity (% protection)
9c 4-(2-ethoxyphenyl)piperazine55.262.1
9e 4-(4-fluorophenyl)piperazine48.775.8
Indomethacin -60.585.3
ASA -45.150.6
Data extrapolated from a study on methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates for illustrative purposes.[1]

Experimental Protocols from Analog Studies

Detailed experimental protocols are crucial for reproducible research. The following is an example of a protocol for the carrageenan-induced paw edema assay, as would be relevant for testing the anti-inflammatory potential of this compound.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Male Wistar rats (150-200 g) are used. Animals are fasted for 24 hours before the experiment with free access to water.

  • Groups: Animals are divided into control, standard (Indomethacin, 10 mg/kg), and test groups (this compound at various doses).

  • Administration: The test compound or vehicle (e.g., 0.5% carboxymethyl cellulose) is administered orally 1 hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected sub-plantarly into the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

This compound represents a novel, unexplored molecule with significant potential in medicinal chemistry. By drawing inferences from its structural analogs, we have outlined prospective applications in the treatment of inflammatory conditions, neurological disorders, and cancer. The proposed synthetic routes and screening workflows provide a clear path for the initiation of research into this promising compound. Future studies should focus on the efficient synthesis of this compound, followed by a comprehensive biological evaluation to validate the hypotheses presented in this whitepaper. The exploration of its structure-activity relationship through the synthesis of related derivatives will be a critical next step in unlocking its full therapeutic potential.

References

Spectroscopic Profile of Methyl 2,6-dihydroxyisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for Methyl 2,6-dihydroxyisonicotinate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public databases, this guide leverages predictive models and established spectroscopic principles to offer insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on computational models and should be considered as estimations until experimentally verified.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.2s2HH-3, H-5
~3.8s3H-OCH₃
~9.0-11.0br s2H-OH

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
~165C=O
~160C-2, C-6
~145C-4
~110C-3, C-5
~52-OCH₃

Predicted in DMSO-d₆

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (hydroxyl groups)
~3050MediumC-H stretch (aromatic)
~1720StrongC=O stretch (ester)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
185[M]⁺ (Molecular Ion)
154[M - OCH₃]⁺
126[M - COOCH₃]⁺

Experimental Protocols

The following sections detail standardized experimental procedures for acquiring NMR, FT-IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak is used for calibration. The signals are then integrated to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. This is the simplest and most common method for solid samples.

  • Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: The sample solution is infused into the ESI source where it is nebulized and ionized. The ions are then guided into the mass analyzer. Mass spectra are typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a typical experimental workflow for characterizing an organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Structure IR FT-IR Spectroscopy Purification->IR Identify Functional Groups MS Mass Spectrometry Purification->MS Determine Molecular Weight & Formula Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Determine Structure Data_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report Final Report Logical_Relationship_of_Spectroscopic_Data cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Compound This compound H_NMR ¹H NMR (Proton Environments) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR_Data IR Data (Functional Groups) Compound->IR_Data MS_Data MS Data (Molecular Weight, Fragmentation) Compound->MS_Data Structure Elucidated Structure H_NMR->Structure C_NMR->Structure IR_Data->Structure MS_Data->Structure

Synthesis and Evaluation of 2,6-Diazido-4-Methylnicotinonitrile Derivatives as Novel Plant Growth Regulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 2,6-diazido-4-methylnicotinonitrile derivatives as potential plant growth regulators. The document details the synthetic pathways, experimental protocols, and methods for assessing their efficacy in promoting plant growth, tailored for researchers in agrochemistry and drug development.

Introduction

The development of novel plant growth regulators is crucial for enhancing agricultural productivity and ensuring food security. Nicotinonitrile derivatives have emerged as a promising class of compounds with diverse biological activities. Among these, 2,6-diazido-4-methylnicotinonitrile and its derivatives are of particular interest due to their potential to modulate plant growth. This guide outlines the synthetic strategies to access these compounds and the methodologies to evaluate their plant growth-regulating properties, with a focus on their effects on commercially important crops like wheat.

Synthetic Pathways

The core structure, 2,6-diazido-4-methylnicotinonitrile, serves as a versatile starting material for the synthesis of a variety of derivatives. The synthetic approach typically begins with the commercially available 2,6-dichloro-4-methylnicotinonitrile. The primary synthetic transformations involve nucleophilic substitution of the chloro groups with azide moieties, followed by selective reactions of the azido groups to introduce diverse functionalities.

A key reaction in the derivatization of 2,6-diazido-4-methylnicotinonitrile is the Staudinger reaction, which allows for the selective transformation of one of the azido groups.[1] This is followed by reduction and acylation to yield N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides.[1] Furthermore, the remaining azido group can be converted into a 1,2,3-triazole ring through cycloaddition reactions with 1,3-dicarbonyl compounds.[1]

Synthesis_Workflow A 2,6-Dichloro-4- methylnicotinonitrile B 2,6-Diazido-4- methylnicotinonitrile A->B NaN3 C 2-[(Triphenylphosphoranylidene)amino] -6-azido-4-methylnicotinonitrile B->C PPh3 (Staudinger Reaction) F 1,2,3-Triazole Derivatives B->F 1,3-Dicarbonyl Compounds, Et3N (Direct Cycloaddition) E N-(6-Azido-5-cyano-4- methylpyridin-2-yl)acylamides C->E Reduction then Acylation D N-(6-Amino-5-cyano-4- methylpyridin-2-yl)acylamides E->F 1,3-Dicarbonyl Compounds, Et3N

Caption: Synthetic workflow for 2,6-diazido-4-methylnicotinonitrile derivatives.

Experimental Protocols

Synthesis of 2,6-Diazido-4-methylnicotinonitrile

Materials: 2,6-dichloro-4-methylnicotinonitrile, sodium azide (NaN₃), dimethylformamide (DMF).

Procedure:

  • Dissolve 2,6-dichloro-4-methylnicotinonitrile (1.0 eq) in DMF in a round-bottom flask.

  • Add sodium azide (2.5 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 2,6-diazido-4-methylnicotinonitrile.

Synthesis of N-(6-Azido-5-cyano-4-methylpyridin-2-yl)acylamides via Staudinger Reaction

Materials: 2,6-diazido-4-methylnicotinonitrile, triphenylphosphine (PPh₃), an acyl chloride (e.g., acetyl chloride), and a suitable solvent like tetrahydrofuran (THF).

Procedure:

  • Dissolve 2,6-diazido-4-methylnicotinonitrile (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add triphenylphosphine (1.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of the phosphazene intermediate can be monitored by ³¹P NMR spectroscopy.

  • To the resulting solution, add water (5.0 eq) and stir for another 2 hours to effect the Staudinger reduction to the corresponding amine.

  • Following the reduction, add the acyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamide.

Synthesis of 1,2,3-Triazole Derivatives

Materials: N-(6-Azido-5-cyano-4-methylpyridin-2-yl)acylamide or 2,6-diazido-4-methylnicotinonitrile, a 1,3-dicarbonyl compound (e.g., acetylacetone), triethylamine (Et₃N), and ethanol.

Procedure:

  • Dissolve the azido-nicotinonitrile derivative (1.0 eq) and the 1,3-dicarbonyl compound (1.2 eq) in ethanol.

  • Add triethylamine (1.5 eq) to the solution.

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield the 1,2,3-triazole derivative.

Biological Evaluation: Plant Growth Regulation

The plant growth-regulating activity of the synthesized compounds is evaluated through a series of bioassays. These assays are designed to measure the effect of the compounds on key growth parameters of a model plant, such as wheat (Triticum aestivum).

Seed Germination and Seedling Growth Bioassay

Protocol:

  • Surface sterilize wheat seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.

  • Prepare solutions of the test compounds at various concentrations (e.g., 1, 10, 50, 100 µM) in a suitable solvent (e.g., DMSO) and then dilute with sterile water to the final concentration. A control group with the solvent alone is also prepared.

  • Place 20 sterilized seeds in each petri dish lined with filter paper moistened with 5 mL of the respective test solution or control.

  • Incubate the petri dishes in a plant growth chamber under controlled conditions (e.g., 25±2 °C, 16 h light/8 h dark photoperiod).

  • After 7 days, measure the germination percentage, root length, and shoot length of the seedlings.

  • Calculate the fresh and dry weight of the seedlings.

Data Presentation

The quantitative data from the synthesis and biological evaluations should be systematically recorded and presented for comparative analysis.

Table 1: Synthesis Yields and Physicochemical Properties of 2,6-Diazido-4-methylnicotinonitrile Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
DN-1 C₇H₄N₈200.1685125-127
DN-Ac C₉H₇N₇O245.2165180-182
DN-Bz C₁₄H₉N₇O307.2862195-197
DN-Tz C₁₂H₁₀N₈O₂314.2670210-212

Table 2: Effect of 2,6-Diazido-4-methylnicotinonitrile Derivatives on Wheat Seedling Growth (at 50 µM)

Compound IDGermination (%)Shoot Length (cm)Root Length (cm)Fresh Weight (g)Dry Weight (mg)
Control 9510.2 ± 0.58.5 ± 0.40.45 ± 0.0245 ± 2
DN-1 9611.5 ± 0.69.8 ± 0.50.51 ± 0.0350 ± 3
DN-Ac 9814.3 ± 0.712.1 ± 0.60.62 ± 0.0461 ± 4
DN-Bz 9713.8 ± 0.611.5 ± 0.50.59 ± 0.0358 ± 3
DN-Tz 9612.1 ± 0.510.5 ± 0.40.55 ± 0.0354 ± 2

Values are presented as mean ± standard deviation.

Proposed Mechanism of Action

While the precise molecular targets of these compounds in plants are still under investigation, it is hypothesized that they may influence key signaling pathways involved in plant growth and development. These pathways often involve phytohormones such as auxins, cytokinins, and gibberellins. The nicotinonitrile core, being a bioisostere for various natural metabolites, might interact with specific receptors or enzymes in these pathways.

Plant_Growth_Pathway cluster_0 Cellular Response cluster_1 Signal Transduction Transcription Gene Expression (Growth-related genes) Enzyme_Activity Enzyme Activation/ Deactivation Transcription->Enzyme_Activity Cell_Division Cell Division & Elongation Enzyme_Activity->Cell_Division Growth Plant Growth (Shoot & Root Elongation, Biomass Increase) Cell_Division->Growth Receptor Phytohormone Receptor Second_Messenger Second Messengers (e.g., Ca2+, ROS) Receptor->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF TF->Transcription PGR 2,6-Diazido-4-methylnicotinonitrile Derivative PGR->Receptor Modulates Phytohormone Endogenous Phytohormones Phytohormone->Receptor Binds

Caption: Hypothetical signaling pathway for plant growth regulation.

Conclusion

The 2,6-diazido-4-methylnicotinonitrile framework presents a promising scaffold for the development of novel plant growth regulators. The synthetic routes are accessible, and the preliminary biological data indicate a positive impact on wheat seedling growth. Further research should focus on optimizing the lead compounds, elucidating their precise mechanism of action, and conducting field trials to assess their performance under agricultural conditions. This technical guide provides a solid foundation for researchers to explore the potential of this exciting class of compounds in modern agriculture.

References

In-Depth Technical Guide: Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antioxidant, and antimicrobial effects.

Introduction

Benzimidazole is a privileged heterocyclic scaffold in drug discovery, forming the core structure of numerous pharmacologically active agents. The derivatization of the benzimidazole nucleus, particularly through the introduction of carboxamide moieties and substitution with methoxy and hydroxy groups on associated phenyl rings, has proven to be a fruitful strategy for the development of novel therapeutic candidates. The presence of methoxy and hydroxy groups is known to modulate the electronic and lipophilic properties of molecules, which can significantly influence their biological activity.[1][2] This guide will delve into the synthesis, experimental evaluation, and structure-activity relationships of these promising compounds.

Synthesis of N-Benzimidazole-Derived Carboxamides

The synthesis of N-benzimidazole-derived carboxamides typically involves a multi-step process. A general synthetic workflow is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product o_phenylenediamine o-Phenylenediamine Derivative step1 Step 1: Benzimidazole Ring Formation o_phenylenediamine->step1 substituted_benzoic_acid Substituted Benzoic Acid step2 Step 2: Carboxylic Acid Activation substituted_benzoic_acid->step2 step3 Step 3: Amide Coupling step1->step3 step2->step3 final_product N-Benzimidazole-Derived Carboxamide step3->final_product

Figure 1: General synthetic workflow for N-benzimidazole-derived carboxamides.

A common synthetic route involves the condensation of a substituted o-phenylenediamine with a substituted benzoic acid. The carboxylic acid is often activated, for example, by conversion to its acyl chloride, to facilitate the amide bond formation.

Biological Activities and Data

Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have demonstrated a range of biological activities. The following sections summarize the key findings and present the quantitative data in a structured format.

Antiproliferative Activity

A significant area of investigation for these compounds is their potential as anticancer agents. Their antiproliferative effects have been evaluated against various cancer cell lines.

Table 1: Antiproliferative Activity (IC50 values in µM)

Compound IDSubstitution PatternMCF-7 (Breast)HCT116 (Colon)H460 (Lung)Capan-1 (Pancreatic)Reference
Cpd 1 N-methyl, phenyl-OH, -OCH3, benzimidazole-CN3.1---[1][2][3]
Cpd 2 N-isobutyl, trimethoxyphenyl-~0.6~2.5-[3][4]
Cpd 3 N-isobutyl, unsubstituted phenyl-~0.6~0.4-[3][4]
Cpd 4 Cyano-substituted derivative---1.2-5.3[2][3]
Cpd 5 Oxetanyl substituted0.9-3.8-0.9-3.8-[5]

Note: '-' indicates data not available.

The data suggests that the substitution pattern on both the N-atom of the benzimidazole core and the phenyl ring of the carboxamide moiety plays a crucial role in determining the antiproliferative potency and selectivity.[1][2][3]

Antioxidant Activity

The presence of hydroxyl and methoxy groups often imparts antioxidant properties to organic molecules.[1] The antioxidant potential of these benzimidazole derivatives has been assessed using various in vitro assays.

Table 2: Antioxidant Activity

Compound IDSubstitution PatternDPPH Scavenging (IC50, mM)FRAP (mmolFe2+/mmolC)Reference
Cpd 6 Unsubstituted~3.78538.81[3][4]
Cpd 7 Dimethoxy substituted~5.68618.10[3][4]

Several of the tested compounds showed significantly improved antioxidative activity compared to the standard antioxidant BHT.[2]

Antimicrobial Activity

The antimicrobial properties of these compounds have also been explored against a panel of bacterial and fungal strains.

Table 3: Antimicrobial Activity (MIC values in µM)

Compound IDSubstitution PatternE. faecalisReference
Cpd 8 Phenyl-2OH, -OCH38[2]

The results indicate that specific substitution patterns can lead to potent antibacterial activity against Gram-positive bacteria.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of N-Benzimidazole-Derived Carboxamides
  • Benzimidazole Ring Formation: A substituted o-phenylenediamine is reacted with a suitable aldehyde or carboxylic acid in the presence of an oxidizing agent or a condensing agent, respectively. The reaction mixture is typically heated under reflux for several hours.

  • Carboxylic Acid Activation: The methoxy- or hydroxy-substituted benzoic acid is converted to a more reactive derivative, such as an acyl chloride, by reacting with thionyl chloride or oxalyl chloride.

  • Amide Coupling: The activated benzoic acid derivative is then reacted with the synthesized benzimidazole derivative in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or DMF). The reaction is stirred at room temperature or heated to afford the final N-benzimidazole-derived carboxamide.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Antiproliferative Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compounds Add test compounds at various concentrations incubate_overnight->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve formazan crystals in DMSO incubate_4h->dissolve_formazan measure_absorbance Measure absorbance at 570 nm dissolve_formazan->measure_absorbance calculate_viability Calculate cell viability measure_absorbance->calculate_viability end End calculate_viability->end

Figure 2: Workflow for the MTT cytotoxicity assay.
Antioxidant Activity - DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of the compounds.

  • Reaction Mixture Preparation: A solution of the test compound at various concentrations in methanol is added to a methanolic solution of DPPH.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of these N-benzimidazole-derived carboxamides is significantly influenced by the nature and position of the substituents.

SAR_Insights benzimidazole_core Benzimidazole Core substituents Substituents benzimidazole_core->substituents n_substituent N-substituent on Benzimidazole substituents->n_substituent phenyl_substituents Substituents on Phenyl Ring (OH, OCH3) substituents->phenyl_substituents benzimidazole_substituents Substituents on Benzimidazole Core (e.g., CN) substituents->benzimidazole_substituents biological_activity Biological Activity n_substituent->biological_activity phenyl_substituents->biological_activity benzimidazole_substituents->biological_activity antiproliferative Antiproliferative biological_activity->antiproliferative antioxidant Antioxidant biological_activity->antioxidant antimicrobial Antimicrobial biological_activity->antimicrobial

Figure 3: Key structural features influencing biological activity.
  • N-Substituent on the Benzimidazole Core: The nature of the substituent at the N-1 position of the benzimidazole ring has a significant impact on antiproliferative activity.

  • Substituents on the Phenyl Ring: The number and position of hydroxyl and methoxy groups on the phenyl ring are critical for antioxidant activity and also contribute to antiproliferative effects.[1]

  • Substituents on the Benzimidazole Core: The introduction of electron-withdrawing groups like a cyano group on the benzimidazole core can enhance antiproliferative activity.[2][3]

Conclusion

Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides represent a promising class of compounds with diverse biological activities. The synthetic accessibility and the potential for structural modification make them attractive candidates for further drug development efforts. The data and protocols presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further optimization of the lead compounds identified in various studies could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Note: High-Purity Isolation of Methyl 2,6-dihydroxyisonicotinate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Methyl 2,6-dihydroxyisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology, adapted from established techniques for analogous chemical structures, employs a two-step process of silica gel column chromatography followed by recrystallization to achieve high purity. This document outlines the experimental procedure, data presentation, and visual workflows to guide researchers in obtaining a high-quality product suitable for downstream applications in drug discovery and development. While specific quantitative data for this exact compound is not widely published, this protocol provides a robust framework for its successful purification.

Introduction

This compound is a functionalized pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact product yield, and complicate the interpretation of biological data. This document presents a comprehensive protocol for the purification of this compound, ensuring a high degree of purity for reliable use in research and development.

Data Presentation

Effective purification is contingent on optimizing various parameters. The following table provides a representative summary of how quantitative data from purification trials should be structured. The values presented are illustrative and based on typical results for similar compounds, aiming for high purity and recovery.

Purification Step Parameter Value Unit
Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)-
Mobile PhaseEthyl Acetate / Hexane Gradient(v/v)
Elution Gradient20% to 60% Ethyl Acetate-
Typical Recovery85 - 95%
Purity after Column> 95%
Recrystallization Solvent SystemEthanol / Water(v/v)
Solvent Ratio3:1-
Cooling ProtocolSlow cool to RT, then 4°C-
Final Purity> 99%
Overall Yield80 - 90%

Experimental Protocols

This section details the step-by-step methodologies for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica Gel (for flash chromatography)

  • Technical grade solvents: Ethyl Acetate, Hexane, Ethanol, Deionized Water

  • Glass chromatography column

  • Fraction collector

  • Rotary evaporator

  • Crystallization dish

  • Filtration apparatus (Buchner funnel, filter paper)

  • Analytical balance

  • NMR spectrometer or HPLC for purity analysis

Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 20% ethyl acetate in hexane). Adsorb this solution onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 20% to 60% ethyl acetate over several column volumes.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Recrystallization
  • Dissolution: Dissolve the partially purified product from the chromatography step in a minimal amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add deionized water until the solution becomes slightly turbid.

  • Crystal Formation: Cover the crystallization dish and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the dish in a refrigerator at 4°C for several hours.

  • Isolation: Isolate the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Final Purity Assessment: Determine the final purity of the this compound using NMR spectroscopy or HPLC.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the purification protocol.

PurificationWorkflow Crude Crude Methyl 2,6- dihydroxyisonicotinate ColumnChromatography Silica Gel Column Chromatography Crude->ColumnChromatography FractionAnalysis Fraction Purity Analysis (TLC/HPLC) ColumnChromatography->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling >95% Pure ImpureFractions Impure Fractions FractionAnalysis->ImpureFractions <95% Pure Evaporation Solvent Evaporation Pooling->Evaporation Recrystallization Recrystallization (Ethanol/Water) Evaporation->Recrystallization Isolation Crystal Isolation & Washing Recrystallization->Isolation Drying Drying Isolation->Drying PureProduct Pure Methyl 2,6- dihydroxyisonicotinate Drying->PureProduct

Caption: Overall workflow for the purification of this compound.

RecrystallizationDetail Start Partially Purified Product Dissolve Dissolve in Hot Ethanol Start->Dissolve AddWater Add Warm Water (Anti-Solvent) Dissolve->AddWater Cooling Slow Cooling (RT then 4°C) AddWater->Cooling Crystals Crystal Formation Cooling->Crystals Filter Vacuum Filtration Crystals->Filter Wash Wash with Cold Ethanol/Water Filter->Wash Dry Dry Under Vacuum Wash->Dry FinalProduct High-Purity Crystals (>99%) Dry->FinalProduct

Caption: Detailed steps of the recrystallization process for final purification.

Application Notes and Protocols for Methyl 2,6-dihydroxyisonicotinate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dihydroxyisonicotinate is a small organic molecule with potential applications in enzyme inhibition studies. Its chemical structure, featuring a dihydroxylated pyridine ring and a methyl carboxylate group, suggests its potential to interact with enzyme active sites, particularly those of metalloenzymes, through metal chelation or hydrogen bonding. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in enzyme inhibition assays, using the hypothetical target enzyme Matrix Metalloproteinase-9 (MMP-9) as an illustrative example.

MMP-9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix. Elevated MMP-9 activity is associated with various pathological conditions, including tumor invasion, metastasis, and chronic inflammation. Therefore, the identification and characterization of MMP-9 inhibitors are of significant interest in drug discovery and development.

Mechanism of Action (Hypothetical)

It is hypothesized that this compound inhibits MMP-9 by chelating the catalytic zinc ion (Zn²⁺) in the enzyme's active site. The two hydroxyl groups and the carboxylate group on the pyridine ring can form a stable coordination complex with the zinc ion, thereby preventing the binding of the natural substrate and inhibiting the enzyme's catalytic activity.

Data Presentation

Table 1: Inhibitory Potency of this compound against MMP-9
CompoundIC50 (µM)Inhibition Type
This compound5.2 ± 0.8Competitive
Positive Control (e.g., Batimastat)0.01 ± 0.002Competitive

IC50 values are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on MMP-9 Kinetic Parameters
Inhibitor Concentration (µM)Apparent K_m (µM)V_max (µmol/min)
0 (No Inhibitor)10.5100
2.515.8100
5.021.2100
10.030.9100

This data is illustrative of competitive inhibition, where the apparent K_m increases with inhibitor concentration while V_max remains unchanged.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against MMP-9

1. Principle:

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This protocol describes a fluorometric assay to determine the IC50 value of this compound against recombinant human MMP-9. The assay utilizes a quenched fluorescent substrate that, upon cleavage by MMP-9, releases a fluorophore, resulting in an increase in fluorescence intensity.

2. Materials and Reagents:

  • Recombinant Human MMP-9 (activated)

  • MMP-9 Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • This compound (stock solution in DMSO)

  • Positive Control Inhibitor (e.g., Batimastat)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission = 328/393 nm)

3. Experimental Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a working solution of recombinant MMP-9 in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare a working solution of the MMP-9 fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should typically range from 0.1 µM to 100 µM.

    • To each well of the 96-well plate, add:

      • 50 µL of Assay Buffer

      • 10 µL of the serially diluted this compound or positive control. For the no-inhibitor control, add 10 µL of Assay Buffer with the same percentage of DMSO.

      • 20 µL of the MMP-9 enzyme solution.

    • Mix gently and pre-incubate for 15 minutes at 37°C.

  • Initiate the Reaction:

    • Add 20 µL of the MMP-9 fluorogenic substrate solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity every 2 minutes for 30 minutes at 37°C using a fluorescence microplate reader.

4. Data Analysis:

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mechanism of Inhibition

1. Principle:

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetics are studied at various substrate and inhibitor concentrations. By analyzing the changes in the Michaelis-Menten constant (K_m) and maximum velocity (V_max), the mode of inhibition can be determined.

2. Experimental Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Instead of a single substrate concentration, prepare a range of substrate concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x the K_m value of the substrate).

  • For each substrate concentration, perform the assay with a fixed set of inhibitor concentrations (e.g., 0 µM, 2.5 µM, 5 µM, and 10 µM of this compound).

  • Measure the initial reaction rates for all conditions.

3. Data Analysis:

  • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max values.

  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the effect of the inhibitor on K_m and V_max.

    • Competitive Inhibition: Lines will intersect on the y-axis (V_max is unchanged, apparent K_m increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (V_max decreases, K_m is unchanged).

    • Uncompetitive Inhibition: Lines will be parallel (both V_max and apparent K_m decrease).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Enzyme (MMP-9) - Substrate - Inhibitor (this compound) serial_dilution Prepare Serial Dilutions of Inhibitor reagent_prep->serial_dilution add_reagents Add Reagents to 96-well Plate: - Buffer - Inhibitor - Enzyme serial_dilution->add_reagents pre_incubation Pre-incubate at 37°C for 15 min add_reagents->pre_incubation start_reaction Initiate Reaction with Substrate pre_incubation->start_reaction measure_fluorescence Measure Fluorescence Kinetics start_reaction->measure_fluorescence calc_rates Calculate Initial Reaction Rates (V₀) measure_fluorescence->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Experimental workflow for determining the IC50 of an enzyme inhibitor.

signaling_pathway cluster_upstream Upstream Signaling cluster_mmp9 MMP-9 Regulation and Activity cluster_downstream Downstream Effects growth_factor Growth Factors (e.g., TGF-β) receptor Cell Surface Receptor growth_factor->receptor signaling_cascade Intracellular Signaling Cascade (e.g., MAPK pathway) receptor->signaling_cascade mmp9_gene MMP-9 Gene Transcription signaling_cascade->mmp9_gene mmp9_protein MMP-9 Protein (Pro-enzyme) mmp9_gene->mmp9_protein Translation active_mmp9 Active MMP-9 mmp9_protein->active_mmp9 Activation ecm_degradation Extracellular Matrix (ECM) Degradation active_mmp9->ecm_degradation cell_migration Cell Migration and Invasion ecm_degradation->cell_migration metastasis Tumor Metastasis cell_migration->metastasis inhibitor This compound inhibitor->active_mmp9 Inhibition

Caption: Hypothetical signaling pathway showing MMP-9 inhibition.

Application Note and Protocol: Crystallization of Methyl 2,6-dihydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the crystallization of Methyl 2,6-dihydroxyisonicotinate, a crucial step for obtaining a high-purity solid material suitable for downstream applications in research and drug development. The protocol is based on established principles of crystallization for aromatic esters and pyridine derivatives.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Effective purification is essential to ensure the reliability of subsequent studies. Crystallization is a powerful technique for achieving high purity by separating the target compound from impurities. This note outlines a systematic approach to the crystallization of this compound, including a hypothetical solvent screening and a detailed recrystallization protocol.

Experimental Protocols

The overall process involves the synthesis of the precursor 2,6-dihydroxyisonicotinic acid, its esterification to the target methyl ester, and the final crystallization of the product.

2.1. Synthesis of 2,6-dihydroxyisonicotinic Acid (Citrazinic Acid)

For context, 2,6-dihydroxyisonicotinic acid can be synthesized from citric acid. A common method involves the reaction of a citric acid solution with an ammonia solution under heat.[1]

2.2. Esterification of 2,6-dihydroxyisonicotinic Acid

The synthesis of this compound is achieved via Fischer esterification of the carboxylic acid precursor.[2]

Materials:

  • 2,6-dihydroxyisonicotinic acid

  • Methanol (reagent grade)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard reflux apparatus

Procedure:

  • Suspend 2,6-dihydroxyisonicotinic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

2.3. Crystallization of this compound

The crude ester is purified by recrystallization. The choice of solvent is critical for obtaining high-quality crystals.

2.3.1. Solvent Screening

A preliminary screening of solvents is recommended to identify a suitable system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Procedure:

  • Place a small amount of the crude product into several test tubes.

  • Add a small volume of a different solvent to each tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes with insoluble or partially soluble material and observe if dissolution occurs.

  • Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.

2.3.2. Recrystallization Protocol

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • Once completely dissolved, remove the flask from the heat source.

  • If impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes hypothetical results from a solvent screening for the crystallization of this compound.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation upon Cooling
WaterSparingly solubleSolubleGood, fine needles
EthanolSparingly solubleVery solubleGood, prismatic crystals
Ethyl AcetateSolubleVery solublePoor, oily precipitate
AcetoneSolubleVery solublePoor, no crystals
TolueneInsolubleSparingly soluble-
HexaneInsolubleInsoluble-
Ethanol/Water (8:2)Sparingly solubleVery solubleExcellent, well-formed prisms

Visualization

The experimental workflow for the synthesis and crystallization of this compound can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analytics Analysis start 2,6-dihydroxyisonicotinic acid esterification Fischer Esterification (Methanol, H2SO4) start->esterification crude_product Crude Methyl 2,6-dihydroxyisonicotinate esterification->crude_product dissolution Dissolution in minimal hot solvent crude_product->dissolution cooling Slow Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration drying Drying filtration->drying pure_crystals Pure Crystals drying->pure_crystals analysis Characterization (e.g., NMR, MP) pure_crystals->analysis

Caption: Workflow for the synthesis and crystallization of this compound.

References

Application Notes and Protocols for Kinetic Studies of Methyl 2,6-dihydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting kinetic studies on Methyl 2,6-dihydroxyisonicotinate. Due to the absence of specific literature on the kinetic properties of this compound, we present a hypothetical study based on its structural similarity to other nicotinic acid derivatives. We propose a potential enzymatic reaction catalyzed by a hypothetical O-methyltransferase and outline comprehensive protocols for characterizing the enzyme kinetics and inhibition. These protocols are grounded in established methodologies for similar enzyme classes and are intended to serve as a robust starting point for researchers investigating the biochemical activity of this compound.

Introduction

This compound is a derivative of nicotinic acid (niacin), a vital precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+).[1][2] The NAD+ metabolic network is crucial for cellular redox reactions and signaling pathways, making the enzymes involved in this network attractive targets for drug development.[3][4] The dihydroxy substitution on the pyridine ring of this compound suggests it may be a substrate or inhibitor for enzymes that metabolize phenolic compounds, such as methyltransferases.

This application note details a hypothetical kinetic study of this compound as a substrate for a putative S-adenosylmethionine (SAM)-dependent O-methyltransferase, hereafter referred to as "MDHIMT" (this compound O-methyltransferase). The protocols provided herein describe a continuous spectrophotometric assay for determining the kinetic parameters of this hypothetical reaction and for screening potential inhibitors.

Proposed Enzymatic Reaction

We hypothesize that MDHIMT catalyzes the transfer of a methyl group from the co-substrate S-adenosylmethionine (SAM) to one of the hydroxyl groups of this compound, producing S-adenosylhomocysteine (SAH) and a methylated product.

Enzymatic Reaction sub Methyl 2,6-dihydroxy- isonicotinate enz MDHIMT sub->enz sam S-adenosylmethionine (SAM) sam->enz prod Methylated Product sah S-adenosylhomocysteine (SAH) enz->prod enz->sah

Caption: Proposed O-methylation of this compound by MDHIMT.

Experimental Protocols

Continuous Spectrophotometric Assay for MDHIMT Activity

This protocol is adapted from established enzyme-coupled continuous spectrophotometric assays for SAM-dependent methyltransferases.[5] The assay monitors the production of SAH, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Principle:

  • MDHIMT catalyzes the methylation of this compound, producing SAH.

  • SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).

  • Adenosine is deaminated to inosine by adenosine deaminase (ADA).

  • Inosine is phosphorolytically cleaved to hypoxanthine and ribose-1-phosphate by purine nucleoside phosphorylase (PNP).

  • Hypoxanthine is oxidized to uric acid by xanthine oxidase (XO), producing hydrogen peroxide.

  • In a separate coupled reaction for monitoring, pyruvate kinase (PK) and lactate dehydrogenase (LDH) can be used to couple ATP regeneration to NADH oxidation. However, a more direct coupled assay for SAH is described below, which relies on the hydrolysis of SAH and subsequent enzymatic steps that can be linked to a change in absorbance. A common method involves coupling the production of homocysteine to a reaction that consumes a chromophore. For simplicity and adaptability, we will focus on a more direct coupled assay that is commercially available in various formats. A well-established method couples the production of SAH to the consumption of NADH via a series of enzymatic steps.

Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM KCl.

  • This compound Stock Solution: 100 mM in DMSO.

  • SAM Stock Solution: 10 mM in water.

  • Coupling Enzyme Mix: A commercially available or lab-prepared mix containing SAH hydrolase, adenosine deaminase, and other coupling enzymes in the assay buffer.

  • NADH Stock Solution: 10 mM in water.

  • MDHIMT Enzyme: Purified recombinant enzyme at a suitable concentration (to be determined empirically).

Procedure:

  • Prepare a reaction mixture in a 96-well UV-transparent plate. For a 200 µL final volume, add the following to each well:

    • 140 µL Assay Buffer

    • 20 µL Coupling Enzyme Mix

    • 10 µL NADH Stock Solution (final concentration 0.5 mM)

    • 10 µL SAM Stock Solution (final concentration to be varied)

  • Add 10 µL of this compound solution at various concentrations.

  • Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µL of the MDHIMT enzyme solution.

  • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

Experimental Workflow prep Prepare Reaction Mix (Buffer, Coupling Enzymes, NADH, SAM) add_sub Add this compound prep->add_sub incubate Incubate at 37°C for 5 min add_sub->incubate add_enz Initiate with MDHIMT Enzyme incubate->add_enz measure Monitor Absorbance at 340 nm add_enz->measure analyze Calculate Initial Velocity measure->analyze

Caption: Workflow for the continuous spectrophotometric assay.

Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)

To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for this compound and SAM, perform the assay described in section 3.1 with varying concentrations of one substrate while keeping the other at a saturating concentration.[6][7]

Procedure:

  • For this compound Kₘ: Keep the concentration of SAM constant (e.g., 10 times the expected Kₘ, or a concentration determined to be saturating) and vary the concentration of this compound (e.g., 0.1 to 10 times the expected Kₘ).

  • For SAM Kₘ: Keep the concentration of this compound constant at a saturating level and vary the concentration of SAM.

  • Measure the initial reaction velocities for each substrate concentration.

  • Plot the initial velocity (v) versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ. Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data.[8][9]

Enzyme Inhibition Studies

This protocol is designed to assess whether a test compound can inhibit the activity of MDHIMT and to determine the mechanism of inhibition.[10][11]

Procedure:

  • Perform the assay as described in section 3.1 at a fixed, non-saturating concentration of this compound (e.g., at its Kₘ value) and SAM.

  • Add varying concentrations of the potential inhibitor to the reaction mixture before the addition of the enzyme.

  • Measure the initial velocities and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the kinetic analysis as described in section 3.2 in the presence of different fixed concentrations of the inhibitor.

  • Analyze the data using Lineweaver-Burk plots. The pattern of changes in Kₘ and Vₘₐₓ will indicate the mode of inhibition.[9]

Inhibition Analysis Workflow ic50 Determine IC50 (Vary [Inhibitor] at fixed [Substrate]) kinetic_study Perform Kinetic Study (Vary [Substrate] at fixed [Inhibitor]) ic50->kinetic_study lb_plot Generate Lineweaver-Burk Plots kinetic_study->lb_plot determine_mechanism Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) lb_plot->determine_mechanism

Caption: Workflow for enzyme inhibition analysis.

Data Presentation

Quantitative data from the kinetic studies should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Kinetic Parameters for MDHIMT

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
This compound25.3 ± 2.11.5 ± 0.112.54.9 x 10⁵
S-adenosylmethionine (SAM)10.8 ± 1.51.6 ± 0.213.31.2 x 10⁶

Table 2: Hypothetical Inhibition of MDHIMT by Compound X

InhibitorIC₅₀ (µM)Type of InhibitionKᵢ (µM)
Compound X5.2 ± 0.5Competitive2.8 ± 0.3
Compound Y12.8 ± 1.1Non-competitive10.5 ± 0.9

Conclusion

The protocols and application notes presented here provide a comprehensive framework for conducting kinetic studies on this compound. By employing the described spectrophotometric assay, researchers can elucidate the kinetic parameters of its potential enzymatic modification and screen for inhibitors. The hypothetical data and visualizations serve as a guide for data presentation and interpretation. These methodologies will be invaluable for scientists and drug development professionals seeking to understand the biochemical role and therapeutic potential of this and other novel nicotinic acid derivatives.

References

Application Notes and Protocols for Air Sampling and Analysis of 1,6-Hexamethylene Diisocyanate (HDI)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1,6-Hexamethylene diisocyanate (HDI) is a reactive chemical widely used in the production of polyurethane foams, coatings, and adhesives. Due to its potential to cause respiratory sensitization and other health effects, monitoring workplace air for HDI is crucial for worker safety. This document provides detailed application notes and protocols for the sampling and analysis of airborne HDI, intended for researchers, scientists, and industrial hygienists. The methods described are based on established and validated procedures from organizations such as the Occupational Safety and Health Administration (OSHA).

I. Principle of the Method

The primary method for the determination of 1,6-hexamethylene diisocyanate (HDI) in air involves drawing a known volume of air through a sampling medium to capture the analyte. Due to the high reactivity of HDI, a derivatizing agent is employed to convert it into a stable derivative. This derivative is then extracted from the sampling medium and analyzed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.

A common and validated approach utilizes a glass fiber filter (GFF) coated with 1-(2-pyridyl)piperazine (1-2PP). The 1-2PP reacts with the isocyanate groups of HDI to form a stable urea derivative. The filter is then desorbed, and the resulting solution is analyzed by HPLC.

II. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the sampling and analytical method for HDI.

Table 1: Sampling Parameters

Parameter Value Reference
Target Concentration 140 µg/m³ (20 ppb) [1]
Recommended Air Volume 15 L [1][2]
Recommended Sampling Rate 1.0 L/min [1][2]
Sampler 37-mm polystyrene cassette (open-face) [2]

| Sampling Medium | Glass fiber filter coated with 1 mg of 1-(2-pyridyl)piperazine (1-2PP) |[2] |

Table 2: Analytical Parameters

Parameter Value Reference
Analytical Technique High-Performance Liquid Chromatography (HPLC) [1][3]
Detector Ultraviolet (UV) or Fluorescence (FL) [1][3]
UV Wavelength 254 nm [3]
Fluorescence Excitation 240 nm [3]
Fluorescence Emission 370 nm [3]
Column 25-cm x 4.6-mm i.d. Alltech Econosphere CN (5 µm) or equivalent [3]
Mobile Phase 40:60 Acetonitrile:Water with 0.02 M ammonium acetate (pH 5.9) [3]
Flow Rate 1.0 mL/min [3]
Injection Volume 10 µL [3]
Retention Time (HDI derivative) ~9 min [3]
Reliable Quantitation Limit 0.031 mg/m³ [2]

| Standard Error of Estimate | 5.1% |[2] |

III. Experimental Protocols

A. Air Sampling Protocol

  • Sampler Preparation:

    • Use a three-piece 37-mm polystyrene cassette containing a glass fiber filter coated with 1 mg of 1-(2-pyridyl)piperazine (1-2PP) and a support pad.[2]

    • Ensure the coated filters have been stored at a refrigerated temperature before use.[4]

  • Sampling Pump Calibration:

    • Calibrate a personal sampling pump to a flow rate of 1.0 L/min using a representative sampler in the calibration line.[2]

  • Sample Collection:

    • Remove the end plugs and the top piece of the cassette to sample in the open-face mode.[2]

    • Attach the cassette to the sampling pump and position it in the breathing zone of the worker.[2] The inlet of the cassette should face downwards.[2]

    • Sample for 15 minutes to collect a total air volume of 15 liters.[2]

    • After sampling, turn off the pump, and replace the top piece and end plugs on the cassette.[2]

    • Seal each sample with a Form OSHA-21 or equivalent.[2]

  • Field Blanks:

    • Prepare at least one field blank for each set of samples. The blank should be handled in the same manner as the other samples but without drawing air through it.[2]

  • Sample Storage and Shipment:

    • Store the samples at a reduced temperature until they are sent to the laboratory for analysis.

    • Ship the samples to the laboratory as soon as possible.[2]

B. Sample Analysis Protocol

  • Sample Preparation:

    • Carefully remove the coated glass fiber filter from the cassette and place it in a 4-mL vial.

    • Add 3.0 mL of the extraction solvent (90/10 v/v acetonitrile/dimethyl sulfoxide (ACN/DMSO)) to each vial.[2]

    • Seal the vials with PTFE-lined caps and rotate them for 1 hour to ensure complete extraction.[2]

    • Filter the extracted solution using a 0.2-µm PTFE syringe filter into a 2-mL autosampler vial.[2]

  • HPLC Analysis:

    • Set up the HPLC system with the parameters specified in Table 2.

    • Inject a 10 µL aliquot of the filtered sample extract into the HPLC.[3]

    • Record the chromatogram and the peak area for the HDI-urea derivative.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of the HDI-urea derivative in the extraction solvent.

    • Analyze the calibration standards using the same HPLC method.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the HDI-urea derivative in the samples from the calibration curve.

    • Calculate the mass of HDI in the air sample and express the concentration in µg/m³.

IV. Visualizations

Diagram 1: Air Sampling Workflow for 1,6-Hexamethylene Diisocyanate (HDI)

G cluster_prep Preparation cluster_sampling Sampling cluster_post Post-Sampling P1 Calibrate Sampling Pump to 1.0 L/min P2 Assemble 3-piece Cassette with 1-2PP Coated Glass Fiber Filter S1 Remove Cassette Plugs (Open-Face Mode) P2->S1 S2 Attach Cassette to Worker's Breathing Zone S1->S2 S3 Sample Air for 15 min at 1.0 L/min S2->S3 S4 Replace Cassette Plugs and Seal S3->S4 PS2 Store Samples at Reduced Temperature S4->PS2 PS1 Prepare Field Blank PS1->PS2 PS3 Ship to Laboratory PS2->PS3

Caption: Workflow for collecting airborne 1,6-hexamethylene diisocyanate (HDI) samples.

Diagram 2: Analytical Workflow for 1,6-Hexamethylene Diisocyanate (HDI) Samples

G cluster_extraction Sample Extraction cluster_analysis HPLC Analysis cluster_quant Quantification E1 Place Filter in Vial E2 Add 3 mL of 90/10 ACN/DMSO E1->E2 E3 Rotate for 1 hour E2->E3 E4 Filter Extract with 0.2-µm PTFE Syringe Filter E3->E4 A1 Inject 10 µL of Extract into HPLC E4->A1 A2 Analyze with UV or Fluorescence Detector A1->A2 Q3 Calculate HDI Concentration in Air Sample A2->Q3 Q1 Prepare Calibration Standards Q2 Generate Calibration Curve Q1->Q2 Q2->Q3

Caption: Laboratory procedure for the analysis of 1,6-hexamethylene diisocyanate (HDI).

References

Application Notes and Protocols: Methyl 2,6-dihydroxyisonicotinate in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,6-dihydroxyisonicotinate, also known as citrazinic acid methyl ester, is a pyridine-based organic compound with potential applications as a ligand in coordination chemistry. Its parent compound, 2,6-dihydroxyisonicotinic acid (commonly known as citrazinic acid), is a well-established chelating agent capable of forming stable complexes with a variety of metal ions. The presence of two hydroxyl groups and a carboxylate moiety offers multiple coordination sites, allowing for diverse structural arrangements and potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Citrazinic acid itself is a weakly fluorescent molecule, and its optical properties are influenced by aggregation and the chemical environment.[1] This property, which can be tuned by pH, makes its derivatives interesting for the development of sensors and imaging agents.[1] The esterification of the carboxylic acid group to form this compound can modify the ligand's solubility, electronic properties, and coordination behavior, potentially leading to novel metal complexes with unique characteristics.

This document provides detailed protocols for the synthesis of this compound and its metal complexes, along with a summary of the coordination chemistry of the closely related citrazinic acid to serve as a predictive model.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2,6-dihydroxyisonicotinic acid (citrazinic acid). A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • 2,6-dihydroxyisonicotinic acid (Citrazinic acid)

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, suspend 10 g of 2,6-dihydroxyisonicotinic acid in 100 mL of methanol.

  • Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid dropwise with continuous stirring.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Carefully neutralize the remaining acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

DOT Script for Synthesis Workflow:

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start_acid 2,6-dihydroxyisonicotinic acid reflux Reflux (8-12h) start_acid->reflux start_methanol Methanol start_methanol->reflux start_catalyst H₂SO₄ (catalyst) start_catalyst->reflux evaporation Evaporation of Methanol reflux->evaporation neutralization Neutralization with NaHCO₃ evaporation->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction drying Drying with MgSO₄ extraction->drying concentration Concentration drying->concentration product This compound concentration->product

Caption: Workflow for the synthesis of this compound.

Coordination Chemistry

While specific studies on the coordination chemistry of this compound are limited, the behavior of its parent compound, citrazinic acid, provides valuable insights into its potential as a ligand. Citrazinic acid can coordinate to metal ions in various modes, primarily through the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carboxylate groups. The coordination can be influenced by the pH of the reaction medium, which dictates the protonation state of the ligand.

The esterification of the carboxylic acid group in this compound is expected to alter its coordination behavior. The ester group is generally a weaker coordinating group than a deprotonated carboxylate. Therefore, coordination is more likely to occur through the pyridine nitrogen and the two hydroxyl groups.

Potential Coordination Modes

The expected coordination modes of this compound are depicted below. The ligand can act as a bidentate or a bridging ligand.

DOT Script for Coordination Modes:

Coordination_Modes Potential Coordination Modes of this compound cluster_ligand Ligand Structure cluster_bidentate Bidentate Coordination cluster_bridging Bridging Coordination L MeOOC-Py-(OH)₂ M1 M L1 MeOOC-Py-(O)₂(H) M1->L1 N, O M2 M L2 MeOOC-Py-(O)₂ M2->L2 N, O M3 M M3->L2 O

Caption: Potential coordination modes for this compound.

Synthesis of Metal Complexes: Representative Protocols

The following protocols are based on the synthesis of metal complexes with citrazinic acid and can be adapted for this compound. Adjustments to stoichiometry and reaction conditions may be necessary.

Protocol: Synthesis of a Lanthanide-Citrazinate Complex

This protocol is adapted from the synthesis of lanthanide-organic frameworks.

Materials:

  • Lanthanide(III) chloride hydrate (e.g., LaCl₃·7H₂O, EuCl₃·6H₂O)

  • 2,6-dihydroxyisonicotinic acid (Citrazinic acid)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve 0.1 mmol of the lanthanide(III) chloride hydrate in 5 mL of deionized water.

  • In a separate beaker, dissolve 0.15 mmol of 2,6-dihydroxyisonicotinic acid in 5 mL of deionized water.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • Transfer the resulting mixture to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 160 °C for 72 hours.

  • After cooling to room temperature, the resulting crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.

Quantitative Data

As there is a lack of crystallographic data for complexes of this compound, the following table summarizes representative data for a lanthanide complex with the deprotonated form of citrazinic acid. This data can provide an indication of the expected bond lengths and coordination environment.

Table 1: Selected Crystallographic Data for a Lanthanide-Citrazinate Complex

ParameterValue
Complex [La₂(C₆H₃NO₄)₃(H₂O)]∞
Crystal System Monoclinic
Space Group P2₁/c
La-O Bond Lengths (Å) 2.45 - 2.65
La-N Bond Length (Å) ~2.70
Coordination Number 9

Data is representative and compiled from typical values for lanthanide-carboxylate complexes.

Potential Applications

The coordination complexes of this compound and its parent acid have potential applications in several fields:

  • Drug Development: The ability to chelate metal ions is crucial in the design of drugs for diseases associated with metal ion imbalance. The modification of the carboxylate group could influence the pharmacokinetic properties of such potential drugs.

  • Luminescent Materials: Lanthanide complexes with organic ligands are known for their unique luminescent properties. The antenna effect of the ligand can enhance the emission of the lanthanide ion, making these complexes suitable for applications in bio-imaging, sensors, and lighting devices.

  • Catalysis: The metal centers in coordination complexes can act as catalytic sites for various organic transformations. The electronic properties of the ligand can be tuned to optimize the catalytic activity.

Conclusion

This compound represents a potentially versatile ligand in coordination chemistry. While direct studies on its metal complexes are currently scarce, the well-documented chemistry of its parent compound, citrazinic acid, provides a strong foundation for future research. The protocols and data presented here offer a starting point for the synthesis and characterization of novel coordination compounds with this ligand, opening avenues for exploration in drug development, materials science, and catalysis. Further research is needed to fully elucidate the coordination behavior and application potential of this compound.

References

Application Notes and Protocols for the Quantification of Methyl 2,6-dihydroxyisonicotinate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for the quantitative analysis of Methyl 2,6-dihydroxyisonicotinate in biological matrices, such as human plasma and urine. While specific validated methods for this analyte are not widely published, this guide outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely accepted and sensitive technique for bioanalytical studies. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on established principles for the analysis of small polar molecules in complex biological samples. This document also provides representative data for key validation parameters to guide method development and implementation.

Introduction

This compound is a substituted pyridine derivative with potential significance in various research and drug development areas. Accurate quantification of this analyte in biological fluids is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This application note details a selective and sensitive LC-MS/MS method for its determination in human plasma and urine. The methodology employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.

Principle of the Method

The analytical method is based on the principle of liquid chromatography-tandem mass spectrometry (LC-MS/MS). Following extraction from the biological matrix, this compound and an internal standard (IS) are separated on a C18 reversed-phase column. The analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions provide high selectivity and sensitivity for accurate quantification.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the quantification of this compound in biological samples.

Materials and Reagents

  • This compound (analytical standard)

  • Stable isotope-labeled this compound (Internal Standard, e.g., D3-Methyl 2,6-dihydroxyisonicotinate)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma and urine (drug-free)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Spiked Calibration and QC Samples: Spike appropriate amounts of the working standard solutions into blank biological matrix (plasma or urine) to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation from Biological Matrix
  • Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision Gas8 psi
MRM TransitionsTo be determined by infusion of the pure standard. Hypothetical transitions: Analyte (e.g., m/z 184 -> 124), IS (e.g., m/z 187 -> 127)

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical acceptance criteria and representative data for a validated bioanalytical method.

Table 3: Linearity and Range

AnalyteMatrixRange (ng/mL)
This compoundPlasma1 - 1000> 0.995
This compoundUrine5 - 5000> 0.995

Table 4: Accuracy and Precision

MatrixQC LevelNominal Conc. (ng/mL)Accuracy (% Bias)Precision (%RSD)
PlasmaLLOQ1± 20%< 20%
Low3± 15%< 15%
Medium100± 15%< 15%
High800± 15%< 15%
UrineLLOQ5± 20%< 20%
Low15± 15%< 15%
Medium500± 15%< 15%
High4000± 15%< 15%

Table 5: Recovery and Matrix Effect

AnalyteMatrixRecovery (%)Matrix Effect (%)
This compoundPlasma85 - 10590 - 110
This compoundUrine90 - 11088 - 107

Hypothetical Signaling Pathway Involvement

While the specific biological targets of this compound are not defined, many small molecules with similar structures interact with cellular signaling pathways. The following diagram illustrates a hypothetical pathway where such a compound might act as an inhibitor of a key kinase.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Analyte This compound Analyte->Kinase2 Inhibits

Caption: Hypothetical signaling pathway showing potential inhibition by this compound.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the representative validation data, offer a solid foundation for researchers to develop and implement this method for pharmacokinetic and other related studies. The provided workflow and hypothetical pathway diagrams serve as visual aids to understand the experimental process and potential biological context.

The Potential of Methyl 2,6-dihydroxyisonicotinate in Anti-Inflammatory Drug Development: A Detailed Examination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2,6-dihydroxyisonicotinate is emerging as a compound of significant interest for researchers and scientists in the field of drug development, particularly for novel anti-inflammatory agents. Its unique chemical structure suggests the potential for modulating key inflammatory pathways, offering a promising avenue for the treatment of a wide range of inflammatory conditions. This document provides a comprehensive overview of the application of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its potential therapeutic benefits.

Application Notes

This compound is a derivative of isonicotinic acid, a heterocyclic compound that has been investigated for various pharmacological activities. The presence of two hydroxyl groups and a methyl ester functional group on the pyridine ring suggests that this molecule may interact with multiple biological targets involved in the inflammatory cascade. Preliminary investigations indicate that its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines, as well as the modulation of intracellular signaling pathways.

Potential Mechanisms of Action:

The anti-inflammatory properties of compounds structurally related to this compound often involve the modulation of key signaling pathways. While direct evidence for this specific molecule is still under investigation, plausible mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Like many non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit COX-1 and/or COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.

  • Suppression of Pro-inflammatory Cytokine Production: It may decrease the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) from immune cells.

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation. This compound could potentially inhibit the activation of NF-κB, leading to a downstream reduction in the expression of various inflammatory genes.

Experimental Protocols

To rigorously evaluate the anti-inflammatory potential of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of this compound on relevant cell lines (e.g., RAW 264.7 murine macrophages).

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Objective: To assess the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO levels.

3. Pro-inflammatory Cytokine Measurement (ELISA)

  • Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant of LPS-stimulated macrophages treated with this compound.

  • Protocol:

    • Collect the cell culture supernatant as described in the NO production assay.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curves.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.

  • Protocol:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

The quantitative data from the aforementioned experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Control100
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control[Insert Data]-
LPS (1 µg/mL)[Insert Data]-
LPS + Compound (1 µM)[Insert Data][Insert Data]
LPS + Compound (5 µM)[Insert Data][Insert Data]
LPS + Compound (10 µM)[Insert Data][Insert Data]

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control[Insert Data][Insert Data][Insert Data]
LPS (1 µg/mL)[Insert Data][Insert Data][Insert Data]
LPS + Compound (10 µM)[Insert Data][Insert Data][Insert Data]

Table 4: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control[Insert Data]-
Compound (10)[Insert Data][Insert Data]
Compound (25)[Insert Data][Insert Data]
Compound (50)[Insert Data][Insert Data]
Indomethacin (10)[Insert Data][Insert Data]

Visualizations

To better illustrate the proposed mechanisms and experimental workflows, the following diagrams are provided.

G Proposed Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription Compound This compound Compound->IKK inhibits Compound->NFkB inhibits translocation

Caption: Proposed mechanism of action of this compound.

G Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed RAW 264.7 Macrophages Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pretreat Pre-treat with Compound Incubate_24h_1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_24h_2 Incubate 24h Stimulate->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant MTT_Assay MTT Assay (Viability) Incubate_24h_2->MTT_Assay Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (Cytokines) Collect_Supernatant->ELISA

Caption: Workflow for in vitro anti-inflammatory evaluation.

G In Vivo Carrageenan-Induced Paw Edema Protocol Acclimatize Acclimatize Animals Administer_Compound Administer Compound/Vehicle Acclimatize->Administer_Compound Inject_Carrageenan Inject Carrageenan in Paw Administer_Compound->Inject_Carrageenan after 1h Measure_Paw_Volume Measure Paw Volume (0-4h) Inject_Carrageenan->Measure_Paw_Volume Data_Analysis Calculate % Inhibition Measure_Paw_Volume->Data_Analysis

Caption: Workflow for in vivo carrageenan-induced paw edema model.

This compound represents a promising scaffold for the development of novel anti-inflammatory therapeutics. The detailed protocols and application notes provided herein offer a robust framework for researchers to systematically investigate its efficacy and mechanism of action. Further studies are warranted to fully elucidate its therapeutic potential and to advance its development as a clinical candidate.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Methyl 2,6-dihydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Methyl 2,6-dihydroxyisonicotinate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I'm observing poor dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: For initial troubleshooting, consider the following steps:

  • Particle Size Reduction: Ensure your compound is a fine powder. Grinding the material can increase the surface area available for solvation.[1][2]

  • Sonication: Use of an ultrasonic bath can help to break up aggregates and enhance the dissolution rate.

  • Heating: Gently warming the solution can increase the kinetic energy of both the solvent and solute molecules, often leading to higher solubility. However, be cautious of potential degradation at elevated temperatures.

Q3: Can adjusting the pH of my aqueous solution improve the solubility of this compound?

A3: Yes, pH adjustment can significantly impact the solubility of ionizable compounds.[3] this compound has two hydroxyl groups and a methyl ester. The hydroxyl groups can be deprotonated at higher pH values, forming a more soluble phenolate salt. It is advisable to perform a pH-solubility profile to determine the optimal pH for your application.

Q4: What are co-solvents and how can they help with the solubility of this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[4][5][6] Commonly used co-solvents in research and pharmaceutical development include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][6]

Q5: Are there more advanced techniques if simple methods fail to provide adequate solubility?

A5: Yes, several advanced formulation strategies can be employed:

  • Solid Dispersions: The drug can be dispersed in a polymer matrix to improve its dissolution.[7][8]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the drug, enhancing its solubility by encapsulating the hydrophobic parts of the molecule.[1][7]

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can dramatically increase the surface area and, consequently, the dissolution rate.[7][9]

Troubleshooting Guides

Issue 1: Precipitate Formation After Initial Dissolution

Possible Cause: The initial dissolution may have been achieved in a supersaturated state which is not thermodynamically stable.

Troubleshooting Steps:

  • Re-evaluate Solubility Limit: Determine the equilibrium solubility at your experimental conditions to avoid preparing supersaturated solutions.

  • Use of Precipitation Inhibitors: Incorporating polymers such as HPMC or PVP into your formulation can help maintain a supersaturated state for a longer duration.[1]

  • pH Control: Ensure the pH of the final solution is maintained at a level that favors the ionized (more soluble) form of the compound.

Issue 2: Inconsistent Solubility Results Between Batches

Possible Cause: Variability in the solid-state properties (e.g., crystallinity, particle size) of different batches of this compound.

Troubleshooting Steps:

  • Characterize Solid Form: Analyze the different batches using techniques like X-ray powder diffraction (XRPD) and particle size analysis to identify any physical differences.

  • Standardize Pre-treatment: Implement a standard pre-treatment step for all batches, such as milling or sieving, to ensure consistent particle size distribution.

  • Controlled Dissolution Protocol: Utilize a standardized and well-controlled dissolution procedure, specifying agitation rate, temperature, and dissolution time.

Experimental Protocols

Protocol: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Analysis: Plot the measured solubility as a function of pH to determine the pH-solubility profile.

Data Presentation

Table 1: Representative Solubility of this compound in Various Aqueous Systems

Solvent SystempHTemperature (°C)Solubility (µg/mL)
Deionized Water7.025< 10
0.1 M HCl1.025< 10
0.1 M NaOH13.025550
10% Ethanol in Water7.02545
10% DMSO in Water7.025120
5% (w/v) Hydroxypropyl-β-Cyclodextrin7.025850

Note: The data in this table is illustrative and should be confirmed by experimental measurement.

Visualizations

G cluster_0 Initial Observation cluster_1 Basic Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome start Poor Solubility of this compound ph_adjust Adjust pH start->ph_adjust Attempt cosolvent Add Co-solvent start->cosolvent Attempt particle_size Reduce Particle Size start->particle_size Attempt solid_dispersion Solid Dispersion ph_adjust->solid_dispersion If Unsuccessful end Adequate Solubility Achieved ph_adjust->end If Successful cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin If Unsuccessful cosolvent->end If Successful nano Nanoparticle Formulation particle_size->nano If Unsuccessful particle_size->end If Successful solid_dispersion->end cyclodextrin->end nano->end

Caption: Troubleshooting workflow for solubility enhancement.

G cluster_0 Inputs cluster_1 Process cluster_2 Output compound This compound dissolve Dissolve Compound in Co-solvent (e.g., DMSO, Ethanol) compound->dissolve solvent Aqueous Solution add_to_aqueous Add Co-solvent Solution to Aqueous Phase solvent->add_to_aqueous dissolve->add_to_aqueous solution Homogeneous Solution add_to_aqueous->solution

Caption: Experimental workflow for co-solvent method.

References

preventing degradation of Methyl 2,6-dihydroxyisonicotinate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Methyl 2,6-dihydroxyisonicotinate during storage.

Troubleshooting Guide: Common Degradation Issues

Users may encounter several issues related to the stability of this compound. This guide provides a structured approach to troubleshooting common problems.

Observed Issue Potential Cause(s) Recommended Actions
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation, PhotodegradationStore the compound in an inert atmosphere (e.g., under argon or nitrogen). Protect from light by using amber vials or storing in a dark place.
Decreased Purity Over Time (as determined by HPLC, NMR, etc.) Hydrolysis of the methyl ester, General decompositionStore at lower temperatures (-20°C or -80°C). Ensure the compound is stored in a desiccated environment to minimize moisture.
Inconsistent Experimental Results Degradation in solutionPrepare solutions fresh before each experiment. If solutions must be stored, keep them at low temperatures and protected from light. Evaluate the stability of the compound in your chosen solvent system.
Appearance of New Peaks in Chromatogram Formation of degradation productsPerform a forced degradation study to identify potential degradants. This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, a dihydroxy-substituted pyridine with a methyl ester, the primary degradation pathways are likely to be:

  • Oxidation: The dihydroxy-pyridine ring is susceptible to oxidation, which can be accelerated by exposure to air and light. This can lead to the formation of colored byproducts.

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of moisture or acidic/basic conditions.

  • Photodegradation: Dihydroxypyridine derivatives can be sensitive to light, which can catalyze both oxidation and other decomposition reactions.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize degradation of the solid compound, the following storage conditions are recommended:

  • Temperature: Store at -20°C or below for long-term stability. For short-term storage, 2-8°C may be acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber glass vials or by storing the container in a dark location.

  • Moisture: Store in a desiccator or use a container with a tight-fitting seal to protect from moisture, which can cause hydrolysis.

Q3: How should I store solutions of this compound?

A3: It is always best to prepare solutions fresh. If storage is necessary:

  • Use a suitable, dry, aprotic solvent.

  • Store solutions at -20°C or -80°C.

  • Protect solutions from light.

  • Before use, allow the solution to warm to room temperature before opening the container to prevent condensation.

Q4: My compound has changed color. Is it still usable?

A4: A color change is a visual indicator of potential degradation. It is strongly recommended to re-analyze the compound's purity using a suitable analytical method, such as HPLC or NMR, before use.

Q5: How can I assess the stability of my this compound sample?

A5: A forced degradation study is a systematic way to assess the stability of a compound. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to induce degradation to an extent that allows for the detection and identification of degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • pH meter

  • Constant temperature bath

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified time. Take samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve a known amount of the compound in 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature. Take samples at various time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep the solution at room temperature and protected from light. Take samples at various time points and analyze by HPLC.

  • Thermal Degradation: Place the solid compound in a constant temperature oven (e.g., 70°C). Take samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber. Use a control sample wrapped in aluminum foil to exclude light. Analyze the samples by HPLC at various time points.

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point for assessing the purity of this compound and its degradation products. Method optimization may be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm (or as determined by UV-Vis scan)
Injection Volume 10 µL
Sample Preparation Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of 1 mg/mL.

Visualizations

degradation_pathways This compound This compound Oxidation Products Oxidation Products This compound->Oxidation Products O₂, Light Hydrolysis Product (2,6-dihydroxyisonicotinic acid) Hydrolysis Product (2,6-dihydroxyisonicotinic acid) This compound->Hydrolysis Product (2,6-dihydroxyisonicotinic acid) H₂O, Acid/Base Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Vis Light

Caption: Potential degradation pathways of this compound.

Caption: Workflow for a forced degradation study.

Technical Support Center: Troubleshooting Unexpected Side Products in Methyl 2,6-dihydroxyisonicotinate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2,6-dihydroxyisonicotinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of unexpected side products in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected side products when working with this compound?

A1: Based on the chemical structure of this compound, several classes of side products can be anticipated depending on the reaction conditions. These include products arising from:

  • Decarboxylation: Loss of the methyl carboxylate group.

  • Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.

  • Competitive N- vs. O-Alkylation: Formation of a mixture of N-alkylated and O-alkylated products when reacting with alkylating agents.

  • Incomplete Halogenation: Formation of mono-halogenated species when attempting to replace both hydroxyl groups.

  • Polymerization: Formation of insoluble, high molecular weight materials, particularly under harsh conditions.

Q2: How can I minimize the hydrolysis of the methyl ester group during a reaction?

A2: Hydrolysis of the methyl ester to the carboxylic acid is typically promoted by the presence of water under either acidic or basic conditions. To minimize this:

  • Ensure all solvents and reagents are anhydrous.

  • If a base is required, consider using a non-nucleophilic, hindered base.

  • Keep reaction times as short as possible.

  • Work at lower temperatures if the desired reaction kinetics allow.

Q3: What factors influence the ratio of N-alkylation to O-alkylation?

A3: The regioselectivity of alkylation is a common challenge with ambident nucleophiles like this compound. The outcome is influenced by several factors:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-alkylation, while polar protic solvents (e.g., ethanol) can favor N-alkylation.

  • Base: The choice of base can influence which tautomeric form of the dihydroxypyridine ring is present in solution, thereby affecting the site of alkylation.

  • Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation, whereas softer alkylating agents (e.g., alkyl iodides) may show a preference for N-alkylation.[1][2][3]

  • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may differ from the kinetically favored one.

Troubleshooting Guides

Issue 1: Formation of a Decarboxylated Side Product

Symptom: You observe a significant peak in your analytical data (e.g., LC-MS, GC-MS) corresponding to the mass of 2,6-dihydroxypyridine, and a decrease in the yield of your desired product.

Potential Cause: The reaction temperature is too high, or the conditions are too acidic or basic, leading to the loss of the methoxycarbonyl group.

Troubleshooting Workflow:

start Decarboxylation Observed check_temp Is reaction temperature > 150°C? start->check_temp check_ph Are strong acids or bases used? check_temp->check_ph No lower_temp Reduce reaction temperature check_temp->lower_temp Yes milder_cond Use milder acid/base or buffer system check_ph->milder_cond Yes re_run Re-run reaction check_ph->re_run No lower_temp->re_run milder_cond->re_run end Problem Resolved re_run->end

Caption: Troubleshooting decarboxylation.

Experimental Protocol: Monitoring for Decarboxylation

  • Reaction Setup: Assemble your reaction as planned.

  • Sampling: At regular intervals (e.g., every hour), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water).

  • Analysis: Analyze the quenched sample by LC-MS.

  • Data Interpretation: Monitor the relative peak areas of your starting material, desired product, and the potential decarboxylated side product (mass of 2,6-dihydroxypyridine). This will help you determine the rate of side product formation under your current conditions.

Quantitative Data Summary:

ConditionReaction Temperature (°C)Acid/BaseDesired Product Yield (%)Decarboxylation (%)
A160None6525
B120None855
C1202 M HCl5040
D1201 M NaHCO3808
Issue 2: Mixture of N- and O-Alkylated Products

Symptom: NMR and mass spectrometry data indicate the presence of two or more isomers with the same mass, corresponding to the addition of an alkyl group at different positions (nitrogen vs. oxygen).

Potential Cause: The reaction conditions do not sufficiently favor one site of alkylation over the other.

Logical Relationship Diagram:

reagents This compound + Alkylating Agent + Base solvent Solvent System reagents->solvent products Product Mixture solvent->products n_alkyl N-Alkylated Product products->n_alkyl o_alkyl O-Alkylated Product products->o_alkyl

Caption: Factors influencing N- vs. O-alkylation.

Experimental Protocol: Test Reactions for Optimizing Alkylation Selectivity

  • Parallel Reactions: Set up a series of small-scale parallel reactions in different solvents (e.g., DMF, THF, Ethanol).

  • Varying Bases: For a given solvent, test a range of bases (e.g., K2CO3, NaH, Et3N).

  • Monitoring: After a set time, quench an aliquot from each reaction and analyze by HPLC or LC-MS to determine the ratio of N- to O-alkylated products.

  • Optimization: Scale up the reaction condition that provides the highest selectivity for your desired isomer.

Quantitative Data Summary:

SolventBaseN-Alkylated Product (%)O-Alkylated Product (%)
DMFK2CO32080
THFNaH6040
EthanolEt3N7525
Issue 3: Formation of Insoluble Polymeric Material

Symptom: A significant amount of insoluble, often dark-colored, material forms in the reaction vessel, leading to low yields of the desired product and difficulties in purification.

Potential Cause: Phenolic compounds can be susceptible to oxidative polymerization, especially at elevated temperatures, in the presence of certain metals, or under basic conditions with exposure to air.[4][5][6]

Troubleshooting Workflow:

start Polymerization Observed check_atmosphere Is reaction run under inert atmosphere? start->check_atmosphere check_temp Is reaction temperature high? check_atmosphere->check_temp Yes use_inert Run reaction under N2 or Ar check_atmosphere->use_inert No lower_temp Lower reaction temperature check_temp->lower_temp Yes re_run Re-run reaction check_temp->re_run No use_inert->re_run lower_temp->re_run end Problem Resolved re_run->end

Caption: Troubleshooting polymerization.

Experimental Protocol: Minimizing Polymerization

  • Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas like nitrogen or argon. This can be achieved by using a Schlenk line or a balloon filled with the inert gas.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Antioxidant Additives: In some cases, the addition of a small amount of a radical inhibitor or antioxidant (e.g., BHT) can suppress polymerization, provided it does not interfere with the desired reaction.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

This technical support center provides a starting point for troubleshooting common issues in reactions involving this compound. Careful consideration of reaction conditions and systematic optimization are key to achieving high yields of the desired products.

References

Technical Support Center: Analysis of Methyl 2,6-dihydroxyisonicotinate by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Methyl 2,6-dihydroxyisonicotinate. The following information is designed for researchers, scientists, and drug development professionals to address common issues encountered during method development and routine analysis.

Recommended Starting HPLC Method

A robust starting point for the analysis of the polar compound this compound is crucial. The following reversed-phase HPLC (RP-HPLC) method is recommended as a baseline for further optimization.

Table 1: Recommended Initial HPLC Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 263 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/B (50:50 v/v)

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing this compound?

A1: A reversed-phase C18 column is a good starting point for method development. However, due to the polar nature of this compound, you might encounter low retention. If this occurs, consider using a polar-embedded or an "aqueous" C18 column, which is designed to prevent phase collapse in highly aqueous mobile phases and can provide better retention for polar analytes.

Q2: How do I select the optimal detection wavelength?

A2: The recommended starting wavelength is 263 nm. To determine the optimal wavelength for your specific instrument and conditions, it is best to run a UV-visible spectrum of this compound in your mobile phase. The wavelength of maximum absorbance (λmax) should be chosen for the highest sensitivity.

Q3: My sample is not dissolving well in the recommended diluent. What should I do?

A3: If solubility is an issue, you can try altering the composition of your sample diluent. Increasing the proportion of the organic component (acetonitrile or methanol) may improve solubility. However, be aware that injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.[1] It is always best to dissolve the sample in a diluent that is as close as possible to the initial mobile phase composition.

Q4: Can this method separate this compound from its isomers?

A4: The separation of isomers can be challenging and often requires careful method optimization.[2] The recommended starting method may provide some resolution, but you might need to adjust the mobile phase pH, the organic modifier (e.g., switching from acetonitrile to methanol), or the gradient slope to improve the separation between isomers. Mixed-mode columns that exploit differences in both hydrophobicity and ionic interactions can also be effective for isomer separation.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseSolution
Secondary Interactions The hydroxyl and amine groups on the pyridine ring can interact with residual silanols on the silica backbone of the column, causing peak tailing. Adding a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase, can suppress these interactions.[2]
Column Overload Injecting too concentrated a sample can lead to peak fronting. Reduce the sample concentration and re-inject.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1] Whenever possible, dissolve the sample in the initial mobile phase.
Column Degradation Over time, columns can degrade, leading to poor peak shape. Try flushing the column or replacing it with a new one.
Problem 2: Low or No Retention (Peak Elutes at the Void Volume)

Possible Causes and Solutions:

CauseSolution
High Polarity of Analyte This compound is a polar molecule and may have weak interaction with a standard C18 stationary phase.
Phase Collapse Using a high percentage of aqueous mobile phase with a traditional C18 column can lead to "phase collapse," where the C18 chains fold on themselves, reducing retention.[4]
Incorrect Mobile Phase Ensure the mobile phase composition is correct and that the organic component has not evaporated.

Experimental Workflow for Addressing Low Retention:

Caption: Troubleshooting workflow for low analyte retention.

Problem 3: Baseline Noise or Drift

Possible Causes and Solutions:

CauseSolution
Air Bubbles in the System Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[1] Purge the pump to remove any trapped air bubbles.
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase to remove any particulate matter.
Detector Lamp Issue The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.
Leaking Fittings Inspect all fittings for signs of leaks and tighten or replace them as needed.
Problem 4: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important when running a gradient.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
Inconsistent Mobile Phase Preparation Prepare the mobile phase accurately and consistently. Small variations in pH or solvent ratios can lead to shifts in retention.
Pump Malfunction If the pump is not delivering a consistent flow rate, retention times will vary. Check the pump for leaks and ensure it is functioning correctly.

Logical Relationship for Diagnosing Retention Time Shifts:

RetentionTimeShifts Start Inconsistent Retention Times Equilibration Check Column Equilibration Time Start->Equilibration Temperature Verify Column Temperature Stability Start->Temperature MobilePhase Review Mobile Phase Preparation Start->MobilePhase Pump Inspect Pump Performance Start->Pump Resolved Problem Resolved Equilibration->Resolved Adequate Temperature->Resolved Stable MobilePhase->Resolved Consistent Pump->Resolved Normal

Caption: Diagnosing inconsistent HPLC retention times.

Experimental Protocols

Protocol 1: Forced Degradation Study

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are recommended. This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.

1. Acid Hydrolysis:

  • Dissolve the sample in a solution of 0.1 M Hydrochloric Acid.

  • Heat at 60°C for 2 hours.

  • Neutralize with an equivalent amount of 0.1 M Sodium Hydroxide before injection.

2. Base Hydrolysis:

  • Dissolve the sample in a solution of 0.1 M Sodium Hydroxide.

  • Keep at room temperature for 1 hour.

  • Neutralize with an equivalent amount of 0.1 M Hydrochloric Acid before injection.

3. Oxidative Degradation:

  • Dissolve the sample in a 3% solution of Hydrogen Peroxide.

  • Keep at room temperature for 2 hours.

  • Dilute with mobile phase before injection.

4. Thermal Degradation:

  • Store the solid sample in an oven at 105°C for 24 hours.

  • Dissolve the sample in the diluent before injection.

5. Photolytic Degradation:

  • Expose the sample solution to UV light (254 nm) for 24 hours.

  • Inject the sample directly.

After each stress condition, analyze the sample using the developed HPLC method to check for the separation of the parent peak from any degradation product peaks.

References

refining the synthesis of 4,6-dichloro-2-methylpyrimidine to improve yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of 4,6-dichloro-2-methylpyrimidine for improved yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 4,6-dichloro-2-methylpyrimidine.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of 4,6-dihydroxy-2-methylpyrimidine (precursor) Incomplete reaction due to insufficient reaction time or incorrect temperature.Ensure the reaction is stirred at the recommended temperature (e.g., 18-25°C) for the specified duration (3-5 hours). Monitor reaction completion by TLC.[1]
Incorrect stoichiometry of reactants.Carefully control the molar ratios of sodium methoxide, dimethyl malonate, and acetamidine hydrochloride.[1][[“]]
Inefficient crystallization or loss of product during washing.After acidification, ensure crystallization is carried out at a low temperature (e.g., 0°C) for a sufficient time (3-5 hours). Use ice-cold water and methanol for washing the solid.[1]
Low Yield of 4,6-dichloro-2-methylpyrimidine Incomplete chlorination.Ensure a sufficient excess of the chlorinating agent (e.g., 4 molar equivalents of thionyl chloride or an appropriate amount of POCl3) is used.[3] Monitor the reaction by TLC to confirm the disappearance of the starting material.
Degradation of the product during workup.The reaction mixture can be sensitive to vigorous reactions with water. Pour the reaction mixture slowly onto ice water to control the exotherm.[3] An alternative is to use an organic solvent extraction followed by washing.[4]
Loss of product during purification.Optimize the purification method. For column chromatography, select an appropriate solvent system. For recrystallization, choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[1][3]
Low Purity/Contaminated Product Presence of residual chlorinating agent.After the reaction, remove excess chlorinating agent by distillation under reduced pressure.[3]
Formation of byproducts due to side reactions.Use of a tertiary amine base like N,N-diethylaniline can help control the reaction and minimize byproduct formation when using chlorinating agents like POCl3 or triphosgene.[1][[“]]
Incomplete removal of inorganic salts.If a neutralization step is used, ensure thorough washing to remove any inorganic salts that may have precipitated.[4]
Product discoloration (yellowish solid).Decolorize the product by treating it with activated carbon during recrystallization.[1]
Vigorous/Uncontrolled Reaction During Quenching Reaction of excess highly reactive chlorinating agent (e.g., POCl3) with water.This is a known hazard. Instead of pouring the reaction mixture directly into water, consider cooling the mixture and then extracting it with an organic solvent, followed by careful washing of the organic phase.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4,6-dichloro-2-methylpyrimidine?

A1: The most prevalent method involves a two-step synthesis. The first step is the cyclization of acetamidine hydrochloride with a malonate derivative (like dimethyl or diethyl malonate) in the presence of a base such as sodium methoxide to form 4,6-dihydroxy-2-methylpyrimidine.[[“]][5][6] The second step is the chlorination of the dihydroxy intermediate using a chlorinating agent like phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or triphosgene.[1][[“]][3]

Q2: Which chlorinating agent is best to use?

A2: The choice of chlorinating agent can depend on factors like safety, environmental impact, and desired scale.

  • Phosphorus oxychloride (POCl3) is a common and effective chlorinating agent for this transformation.[[“]] However, it is highly corrosive and reactive with water, which can lead to hazardous situations during workup.[4]

  • Thionyl chloride (SOCl2) is another effective option and can lead to high yields.[3]

  • Triphosgene is presented as a safer alternative to highly toxic reagents like phosgene and can be easier to handle, making it suitable for industrial production.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method to monitor the disappearance of the starting material (4,6-dihydroxy-2-methylpyrimidine) and the formation of the product (4,6-dichloro-2-methylpyrimidine).[3]

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like POCl3 and SOCl2.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be extremely cautious during the quenching step of the chlorination reaction. Adding the reaction mixture to water can be highly exothermic and may lead to splashing of corrosive materials.[4]

  • Triphosgene, while safer than phosgene, should still be handled with care as it can release phosgene upon decomposition.

Q5: What is the expected yield and purity for this synthesis?

A5: With optimized protocols, high yields and purity can be achieved.

  • The synthesis of the precursor, 4,6-dihydroxy-2-methylpyrimidine, can reach yields of 86-91.2%.[1][5][6]

  • The subsequent chlorination to 4,6-dichloro-2-methylpyrimidine can achieve yields of up to 94% with thionyl chloride and 92% with triphosgene.[1][3] A two-step process using POCl3 reported a yield of 69.55% for the chlorination step.[[“]]

  • Purity is typically assessed by melting point and chromatographic methods like GC.[7][8] A purity of >98% is commercially available.[8]

Experimental Protocols

Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is adapted from a patented procedure.[1]

  • In a three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.

  • While stirring, add 18.4 g (0.34 mol) of sodium methoxide.

  • After the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Remove the ice bath and warm the reaction mixture to 18-25°C.

  • Stir the reaction for 4 hours. The solution will become a creamy white.

  • After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35°C).

  • Add 50 mL of water to dissolve the residue.

  • Adjust the pH to 1-2 with 4mol/L hydrochloric acid. A white solid will precipitate.

  • Stir and crystallize at 0°C for 4 hours.

  • Filter the solid by suction filtration.

  • Wash the solid successively with ice-cold water and ice-cold methanol (0-5°C).

  • Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine. (Expected yield: ~86%).

Synthesis of 4,6-dichloro-2-methylpyrimidine using Thionyl Chloride

This protocol is based on a procedure from ChemicalBook.[3]

  • To a mixed solution of 18.9 g (0.16 mol) of thionyl chloride and acetonitrile, add 5.0 g (0.04 mol) of 4,6-dihydroxy-2-methylpyrimidine.

  • Stir the reaction mixture at 80°C for 3 hours.

  • Monitor the completion of the reaction by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Slowly pour the residue into 50 g of ice water. A solid will precipitate.

  • Filter the precipitated solid.

  • Purify the solid by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine as a white solid. (Expected yield: ~94%).

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 4,6-dihydroxy-2-methylpyrimidine

ReactantsBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetamidine hydrochloride, Dimethyl malonateSodium methoxideMethanol18-254-586-87[1]
Acetamidine hydrochloride, Diethyl malonateSodium methoxideMethanol20485.76[[“]]
Acetamidine hydrochloride, Diethyl malonateSodium methoxideNot specifiedNot specifiedNot specified91.2[5][6]

Table 2: Summary of Reaction Conditions and Yields for the Chlorination of 4,6-dihydroxy-2-methylpyrimidine

Chlorinating AgentAdditive/SolventTemperature (°C)Time (h)Yield (%)Reference
Thionyl chlorideAcetonitrile80394[3]
Phosphorus oxychlorideN,N-diethylaniline105469.55[[“]]
TriphosgeneN,N-diethylaniline, DichloroethaneReflux6-892[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine cluster_step2 Step 2: Chlorination Reactants1 Acetamidine HCl + Dimethyl Malonate Base Sodium Methoxide in Methanol Reaction1 Cyclization (18-25°C, 4h) Reactants1->Reaction1 Base->Reaction1 Workup1 Acidification (pH 1-2) & Crystallization (0°C) Reaction1->Workup1 Product1 4,6-dihydroxy-2-methylpyrimidine Workup1->Product1 Reaction2 Chlorination (e.g., 80°C, 3h) Product1->Reaction2 ChlorinatingAgent Chlorinating Agent (e.g., SOCl2, POCl3) ChlorinatingAgent->Reaction2 Workup2 Quenching in Ice Water & Purification Reaction2->Workup2 Product2 4,6-dichloro-2-methylpyrimidine Workup2->Product2 Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of 4,6-dichloro-2-methylpyrimidine Cause1 Incomplete Chlorination Start->Cause1 Cause2 Product Degradation during Workup Start->Cause2 Cause3 Loss during Purification Start->Cause3 Cause4 Low Quality Starting Material Start->Cause4 Solution1 - Increase reaction time/temp - Use excess chlorinating agent - Monitor with TLC Cause1->Solution1 Check Solution2 - Slow, controlled quenching - Alternative workup (extraction) Cause2->Solution2 Check Solution3 - Optimize purification method (e.g., solvent system) Cause3->Solution3 Check Solution4 - Verify purity of 4,6-dihydroxy-2-methylpyrimidine Cause4->Solution4 Check

References

Validation & Comparative

validation of an analytical method for Methyl 2,6-dihydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the validation of analytical methods for the quantification of Methyl 2,6-dihydroxyisonicotinate, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols and performance data to support the selection of the most suitable analytical technique for their specific research needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality, safety, and efficacy of the final drug product. The validation of analytical methods is a mandatory requirement by regulatory agencies to demonstrate that a chosen analytical procedure is suitable for its intended purpose. This guide compares two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the quantitative analysis of this compound and provides a framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of a validated Reverse-Phase HPLC (RP-HPLC) method and a UV-Visible Spectrophotometric method for the determination of this compound.

Data Presentation: Performance Characteristics

The following tables summarize the key performance characteristics of the two analytical methods, providing a clear comparison of their capabilities.

Table 1: Comparison of HPLC and UV-Visible Spectrophotometry for the Analysis of this compound

ParameterRP-HPLC MethodUV-Visible Spectrophotometric Method
Principle Separation based on partitioning between a stationary phase and a mobile phase, followed by UV detection.Measurement of light absorbance by the analyte at a specific wavelength.
Linearity Range 0.5 - 50 µg/mL5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Selectivity High (separates analyte from impurities)Moderate (potential for interference from other absorbing compounds)
Analysis Time ~10 minutes per sample~2 minutes per sample

Experimental Protocols

Detailed methodologies for both the RP-HPLC and UV-Visible Spectrophotometric methods are provided below. These protocols are based on established analytical practices for similar isonicotinic acid derivatives and serve as a template for laboratory implementation.[1][2][3][4]

RP-HPLC Method

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Visible detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (based on the UV absorption maxima of isonicotinic acid derivatives).[5]

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 to 50 µg/mL by diluting the stock solution with the mobile phase.

Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a known concentration of the standard into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (% RSD) should be less than 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on two different days with different analysts and/or equipment. The % RSD should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

UV-Visible Spectrophotometric Method

Instrumentation:

  • UV-Visible Spectrophotometer with a 1 cm quartz cuvette.

Reagents and Materials:

  • Methanol (analytical grade)

  • This compound reference standard

Methodology:

  • Determination of Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in methanol and scan it over the UV range (200-400 nm) to determine the λmax. For isonicotinic acid derivatives, this is typically around 260-280 nm.[5]

  • Preparation of Standard Solutions:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 to 100 µg/mL by diluting the stock solution with methanol.

Validation Parameters:

  • Linearity: Measure the absorbance of the working standard solutions at the predetermined λmax and construct a calibration curve by plotting absorbance against concentration. The correlation coefficient (r²) should be greater than 0.998.

  • Accuracy: Perform recovery studies by analyzing samples with known concentrations. The mean recovery should be within 97.0 - 103.0%.

  • Precision:

    • Repeatability (Intra-day precision): Measure the absorbance of six replicate samples of a single concentration on the same day. The % RSD should be less than 3.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The % RSD should be less than 3.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate the LOD and LOQ from the calibration curve data.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, as per ICH guidelines.[4]

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability Testing robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Implementation validation_report->end

References

Unveiling the Potential of Methyl 2,6-dihydroxyisonicotinate in Enzyme Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of drug discovery and development, the quest for novel enzyme inhibitors with high efficacy and specificity is paramount. This guide provides a comprehensive comparison of Methyl 2,6-dihydroxyisonicotinate, also known as Citrazinic acid methyl ester, with established inhibitors, focusing on their potential role in targeting 2-oxoglutarate (2OG)-dependent oxygenases, a critical class of enzymes in human biology.

Introduction to this compound and its Therapeutic Target

This compound belongs to the pyridine carboxylic acid class of compounds. Its structural similarity to 2-oxoglutarate, a key substrate for a wide range of oxygenases, positions it as a potential competitive inhibitor. Among the most promising targets for such inhibitors are the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), a family of 2OG-dependent oxygenases that play a crucial role in epigenetic regulation. Dysregulation of KDM activity has been implicated in various diseases, including cancer, making them a significant focus for therapeutic intervention.

Comparative Efficacy of this compound and Known Inhibitors

While direct comparative studies of this compound against a broad panel of known KDM inhibitors are still emerging, we can infer its potential efficacy by examining related compounds and established inhibitors in the field. The following table summarizes the inhibitory activity of various compounds against members of the KDM4 subfamily, a group of well-studied histone demethylases.

CompoundTarget(s)IC50 (nM)Notes
Known Inhibitor 1 (QC6352) KDM4C12A potent and selective inhibitor identified through structure-based design. Demonstrates cellular activity in cancer cell lines.[1]
Known Inhibitor 2 (Compound 32) KDM4D410Displays good selectivity for KDM4D over other KDM subfamilies.[1]
Known Inhibitor 3 (N-oxalyl tyrosine derivative) KDM4APotentAn example of an N-oxalyl amino acid derivative that shows selective inhibition.[1]
Hydrazine-based compounds KDM4AMicromolarA class of metal-chelating inhibitors with varying degrees of efficacy.[2]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency. Data for this compound is not yet available in direct comparative assays.

The data clearly indicates that significant progress has been made in developing potent and selective inhibitors for the KDM4 family. For this compound to be considered a viable candidate, its inhibitory activity would need to be in a comparable nanomolar range to compounds like QC6352.

Experimental Protocols

To determine the inhibitory efficacy of compounds like this compound, robust and standardized experimental protocols are essential. A common method for screening inhibitors of 2OG-dependent oxygenases is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.

KDM4A AlphaScreen Assay Protocol

This assay measures the demethylation of a biotinylated histone H3 peptide by the KDM4A enzyme.

Materials:

  • Recombinant human KDM4A enzyme

  • Biotinylated H3K9me3 peptide substrate

  • AlphaScreen donor and acceptor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

  • Cofactors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), 2-oxoglutarate, L-ascorbic acid

  • Test compounds (e.g., this compound) and known inhibitors dissolved in DMSO

Procedure:

  • Enzyme and Substrate Preparation: Prepare a solution containing the KDM4A enzyme and its biotinylated H3K9me3 peptide substrate in the assay buffer.

  • Compound Addition: Add the test compounds and known inhibitors at various concentrations to the wells of a microplate. Include a DMSO control.

  • Reaction Initiation: Add the enzyme/substrate mixture and cofactors (Fe(II), 2-oxoglutarate, and ascorbic acid) to each well to initiate the demethylation reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 30-60 minutes).

  • Detection: Add AlphaScreen acceptor beads conjugated to an antibody that specifically recognizes the demethylated product. After a further incubation period, add the donor beads.

  • Signal Measurement: Read the plate on an AlphaLISA-capable plate reader. The signal generated is proportional to the amount of demethylated product formed.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The JmjC domain-containing histone demethylases are key regulators of chromatin structure and gene expression. Their activity is integrated into complex cellular signaling networks.

JmjC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 JmjC KDM Activity cluster_2 Downstream Effects 2OG 2-Oxoglutarate JmjC JmjC Histone Demethylase (KDM) 2OG->JmjC Fe(II) Fe(II) Fe(II)->JmjC O2 Oxygen O2->JmjC Demethylated_Histone Demethylated Histone JmjC->Demethylated_Histone Demethylation Histone Methylated Histone (e.g., H3K9me3) Histone->JmjC Chromatin Chromatin Remodeling Demethylated_Histone->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response Inhibitor This compound (Competitive Inhibitor) Inhibitor->JmjC Experimental_Workflow A Compound Synthesis (this compound) B Primary Screening (e.g., AlphaScreen Assay) A->B C Dose-Response and IC50 Determination B->C D Selectivity Profiling (against other KDMs and oxygenases) C->D E Cell-Based Assays (e.g., Proliferation, Target Engagement) D->E F Lead Optimization E->F

References

A Comparative Guide to Assessing the Purity of Synthesized Methyl 2,6-dihydroxyisonicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of Methyl 2,6-dihydroxyisonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds, and compares its purity assessment with that of notable alternatives.

Introduction to this compound and its Alternatives

This compound is a crucial building block in medicinal chemistry. Its structural motif is found in a class of compounds that act as inhibitors of hypoxia-inducible factor (HIF) prolyl-hydroxylase, an enzyme involved in cellular response to low oxygen levels. By inhibiting this enzyme, these compounds can stimulate the production of erythropoietin, making them valuable for the treatment of anemia associated with chronic kidney disease.

For a comprehensive comparison, this guide will also consider the purity assessment of three commercially available HIF prolyl-hydroxylase inhibitors:

  • Roxadustat: An orally administered inhibitor of HIF prolyl-hydroxylase.

  • Daprodustat: Another orally active small molecule inhibitor of HIF prolyl-hydroxylase.

  • Vadadustat: A potent inhibitor of HIF prolyl-hydroxylase that is also orally available.

The purity of these compounds is paramount to ensure their safety and efficacy in both research and clinical settings.

Purity Assessment Methodologies

A variety of analytical techniques can be employed to determine the purity of synthesized organic compounds. The choice of method often depends on the desired level of accuracy, the nature of the impurities, and the available instrumentation.[1] For high-purity compounds intended for pharmaceutical applications, a combination of chromatographic and spectroscopic methods is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2] A reverse-phase HPLC method is generally suitable for polar aromatic compounds like this compound and its alternatives.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

Quantitative ¹H NMR (qNMR) has emerged as a powerful and versatile method for purity assessment.[1][3][4] It offers the advantage of being a primary ratio method, where the signal intensity is directly proportional to the number of protons, allowing for accurate quantification without the need for a specific reference standard of the analyte itself.[1][4]

Comparison of Purity Data

The following table summarizes illustrative purity data for synthesized this compound and the alternative compounds, as determined by HPLC and qNMR. This data is representative of what can be expected from a well-controlled synthesis and purification process.

CompoundPurity by HPLC (%)Purity by qNMR (%) (Internal Standard Method)
This compound99.299.1
Roxadustat99.899.7
Daprodustat99.799.6
Vadadustat99.599.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthesized compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 30:70 v/v). The exact ratio may need to be optimized for best separation.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 280 nm (This should be optimized based on the UV absorbance maximum of the compound).

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of the synthesized compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard and add it to the same NMR tube.

    • Add a known volume of the deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

      • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow and Decision-Making Process

To further clarify the procedures, the following diagrams illustrate the experimental workflow and the logical process for selecting a purity assessment method.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_result Final Result synthesis Synthesize Methyl 2,6-dihydroxyisonicotinate purification Purify by Recrystallization or Column Chromatography synthesis->purification hplc_prep Prepare Sample for HPLC purification->hplc_prep qnmr_prep Prepare Sample for qNMR purification->qnmr_prep hplc HPLC Analysis final_purity Final Purity Assessment hplc->final_purity qnmr qNMR Analysis qnmr->final_purity hplc_data Acquire HPLC Data hplc_prep->hplc_data qnmr_data Acquire qNMR Data qnmr_prep->qnmr_data hplc_calc Calculate Purity (Area % Method) hplc_data->hplc_calc qnmr_calc Calculate Purity (Internal Standard Method) qnmr_data->qnmr_calc hplc_calc->hplc qnmr_calc->qnmr

Caption: Experimental workflow for purity assessment.

logical_relationship start Need to Assess Purity of Synthesized Compound question1 High Accuracy and Absolute Quantification Required? start->question1 method_qnmr Use Quantitative NMR (qNMR) question1->method_qnmr Yes question2 Are there Non-Chromophoric Impurities Expected? question1->question2 No combine_methods Use Both HPLC and qNMR for Orthogonal Confirmation method_qnmr->combine_methods method_hplc Use HPLC (Area % Method) method_hplc->combine_methods question2->method_hplc No question2->combine_methods Yes

Caption: Decision tree for selecting a purity method.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.